Product packaging for Methyl 3-methoxy-2-naphthoate(Cat. No.:CAS No. 13041-60-6)

Methyl 3-methoxy-2-naphthoate

Cat. No.: B088097
CAS No.: 13041-60-6
M. Wt: 216.23 g/mol
InChI Key: MPLSAOVNAXJHHI-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-2-naphthoate is a high-value building block in synthetic and physical organic chemistry, primarily serving as a precursor in innovative catalytic transformations and as a subject of photophysical studies. Its main research application is in nickel-catalyzed reductive cleavage reactions, where it acts as a substrate for the selective removal of the 3-methoxy group to form 2-naphthoate esters, a key step in streamlined synthetic sequences . The compound is also integral to studies on the mechanism of alkoxy group displacement in aromatic systems. Research indicates that ortho-carbonyl substituted aryl methoxy groups can be directly displaced by Grignard reagents via an inner-sphere mechanism involving a metalaoxetane transition state, a reactivity that is unique to organomagnesium reagents and not observed with organolithium or zinc counterparts . Furthermore, derivatives of this naphthalene core are investigated for Excited State Intramolecular Proton Transfer (ESIPT). These studies provide fundamental insights into photophysical behaviors that are relevant for developing advanced materials such as laser dyes, UV stabilizers, and fluorescent probes for investigating biological environments .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O3 B088097 Methyl 3-methoxy-2-naphthoate CAS No. 13041-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-methoxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLSAOVNAXJHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304838
Record name Methyl 3-methoxy-2-naphthoate
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Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13041-60-6
Record name 13041-60-6
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Record name Methyl 3-methoxy-2-naphthoate
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Record name Methyl 3-Methoxy-2-naphthoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-methoxy-2-naphthoate (CAS: 13041-60-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-methoxy-2-naphthoate, with the CAS number 13041-60-6, is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its naphthalene core, substituted with methoxy and methyl ester functionalities, provides a versatile scaffold for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and analytical protocols, safety information, and its applications, particularly in the context of drug discovery and development. While direct biological activity of the title compound is not extensively documented, its derivatives, particularly those of the broader naphthoic acid class, have shown potential as anti-inflammatory and anti-cancer agents.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid at room temperature. Its core structure consists of a naphthalene ring system with a methoxy group at the 3-position and a methyl ester group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 13041-60-6[1]
Molecular Formula C₁₃H₁₂O₃[1]
Molecular Weight 216.23 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 48-51 °C[3]
Boiling Point 217 °C at 30 mmHg[3]
Solubility Soluble in methanol.[3]
IUPAC Name methyl 3-methoxynaphthalene-2-carboxylate[1]
InChI InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3[1]
InChIKey MPLSAOVNAXJHHI-UHFFFAOYSA-N[1]
SMILES COC1=CC2=CC=CC=C2C=C1C(=O)OC[4]

Synthesis

The synthesis of this compound is typically achieved through the methylation of 3-hydroxy-2-naphthoic acid.

Synthetic Workflow

synthesis_workflow start 3-Hydroxy-2-naphthoic acid reagents Potassium Carbonate (K₂CO₃) Iodomethane (CH₃I) in DMF start->reagents Reaction product This compound reagents->product

Caption: Synthesis of this compound.

Experimental Protocol: Methylation of 3-Hydroxy-2-naphthoic acid

This protocol is adapted from a literature procedure.[5]

Materials:

  • 3-Hydroxy-2-naphthoic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Iodomethane (Methyl Iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add 3-hydroxy-2-naphthoic acid (e.g., 9.0 g, 48.0 mmol), anhydrous potassium carbonate (e.g., 16.56 g, 120 mmol), and anhydrous DMF (e.g., 30 ml).

  • Cool the stirred mixture in an ice bath.

  • Slowly add iodomethane (e.g., 15 g, 105 mmol) dropwise to the reaction flask.

  • Heat the reaction mixture to 90 °C and maintain for 10 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer three times with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Applications in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motif is found in various biologically active molecules. Naphthoic acid derivatives, in general, have garnered interest in medicinal chemistry due to their potential therapeutic applications.

Research has indicated that derivatives of naphthoic acids may exhibit anti-inflammatory and anti-cancer properties.[6] These activities are believed to stem from their ability to interact with specific biological targets such as enzymes and receptors, thereby modulating signaling pathways.[6] For instance, some naphthoic acid derivatives have been shown to interact with G protein-coupled receptors.[6]

The methoxy and ester groups on this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a library of derivatives that can be screened for various biological activities.

Logical Relationship in Drug Discovery

drug_discovery_logic start This compound (Starting Material) synthesis Chemical Synthesis (Derivatization) start->synthesis derivatives Library of Naphthoate Derivatives synthesis->derivatives screening Biological Screening (e.g., enzyme assays, cell-based assays) derivatives->screening hits Hit Compounds screening->hits optimization Lead Optimization hits->optimization candidate Drug Candidate optimization->candidate

Caption: Role as a scaffold in drug discovery.

Analytical Protocols

Accurate characterization of this compound is crucial for its use in research and development. The following are general protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0s1HAr-H
~7.8-7.3m4HAr-H
~7.2s1HAr-H
~3.9s3H-OCH₃ (ester)
~3.9s3H-OCH₃ (ether)

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~167C=O (ester)
~157Ar-C-O
~136, 130, 129, 128, 127, 125, 124, 106Aromatic C
~55-OCH₃ (ether)
~52-OCH₃ (ester)

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Nuclei to be observed: ¹H and ¹³C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time ~2-4 s, relaxation delay 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 4: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
3000-2850MediumAliphatic C-H stretch (-OCH₃)
~1720StrongC=O stretch (ester)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1250StrongAsymmetric C-O-C stretch (ester and ether)
~1100StrongSymmetric C-O-C stretch (ester and ether)

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation: Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
216[M]⁺ (Molecular ion)
185[M - OCH₃]⁺
157[M - COOCH₃]⁺
127[Naphthalene core fragment]⁺

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the molecular weight (e.g., 300).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum. Compare the fragmentation pattern with known databases or predict fragmentation pathways.

Analytical Workflow

analytical_workflow sample This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir gcms GC-MS sample->gcms structure Structural Elucidation (Connectivity) nmr->structure functional_groups Functional Group Identification ftir->functional_groups mw_fragmentation Molecular Weight and Fragmentation Pattern gcms->mw_fragmentation confirmation Structure Confirmation and Purity Assessment structure->confirmation functional_groups->confirmation mw_fragmentation->confirmation

References

physical and chemical properties of Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Methyl 3-methoxy-2-naphthoate, a valuable intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental protocols.

Core Physical and Chemical Properties

This compound is a naphthalenic compound with the chemical formula C13H12O3.[1][2] It is also known by its synonyms, including 3-Methoxy-2-naphthoic Acid Methyl Ester and Methyl 3-methoxynaphthalene-2-carboxylate.[3][4] The compound typically appears as a white to light yellow powder or crystal.[3]

Quantitative Data Summary

For ease of comparison and reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 13041-60-6[1][2][3][5]
Molecular Formula C13H12O3[1][2]
Molecular Weight 216.24 g/mol [1][3]
Melting Point 47.0 to 51.0 °C[3][4]
Boiling Point 217 °C at 30 mmHg[4]
Solubility Soluble in Methanol[4]
Purity (GC) >98.0%[3]
XLogP3 3.3[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on established organic synthesis procedures.[6]

Synthesis of this compound

Materials:

  • 3-Hydroxy-2-naphthoic acid (1 equiv)

  • Potassium carbonate (K2CO3) (4.0 equiv)[6]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (MeI)

Procedure:

  • An oven-dried 500 mL round-bottomed flask is charged with 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol, 1 equiv) and K2CO3 (29.5 g, 213.6 mmol, 4.0 equiv).[6]

  • The flask is equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • The flask is evacuated and back-filled with argon three times to ensure an inert atmosphere, which is maintained throughout the reaction.[6]

  • Anhydrous DMF is added to the flask.

  • The reaction mixture is cooled in an ice bath, and methyl iodide is slowly added dropwise.

  • The reaction is then heated to 90 °C and stirred for 10 hours.[7]

  • After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.

  • The organic layer is washed three times with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[7]

  • The resulting crude product is purified by column chromatography on silica gel to yield the final product as a white solid.[6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Start Reactants Reactants: 3-Hydroxy-2-naphthoic acid K2CO3 Start->Reactants Reaction Reaction Conditions: 90 °C, 10 hours Inert Atmosphere (Argon) Reactants->Reaction Add to flask Solvent Solvent: Anhydrous DMF Solvent->Reaction Dissolve Reagent Reagent: Methyl Iodide (MeI) Reagent->Reaction Add dropwise Workup Aqueous Workup & Extraction Reaction->Workup After completion Purification Purification: Column Chromatography Workup->Purification Crude product Product Product: This compound Purification->Product Pure product

Synthesis Workflow for this compound

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery, providing essential data and methodologies for the effective utilization of this compound.

References

Unveiling the Molecular Profile of Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of a compound's fundamental properties is paramount. This technical guide provides a concise overview of the molecular weight and chemical formula for Methyl 3-methoxy-2-naphthoate, a chemical intermediate of interest.

Core Molecular Data

The essential molecular details of this compound are summarized in the table below. This information is critical for a variety of experimental and theoretical applications, from reaction stoichiometry to analytical characterization.

PropertyValue
Molecular Formula C13H12O3[1][2][3]
Molecular Weight 216.23 g/mol [1]
Alternate Molecular Weight 216.24 g/mol [2]

The molecular formula, C13H12O3, delineates the elemental composition of the molecule, indicating the presence of 13 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms.[1][2][3] The molecular weight is a crucial parameter for quantitative analysis, with the most frequently cited value being 216.23 g/mol .[1] A closely related value of 216.24 g/mol has also been reported.[2]

References

An In-depth Technical Guide to Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-methoxy-2-naphthoate, a key intermediate in organic synthesis. This document details its chemical properties, a validated synthesis protocol, and relevant safety information, presented in a format tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

This compound, with the IUPAC name methyl 3-methoxynaphthalene-2-carboxylate, is a naphthoic acid derivative. Its chemical structure consists of a naphthalene core substituted with a methoxy group at the 3-position and a methyl ester at the 2-position.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name methyl 3-methoxynaphthalene-2-carboxylate[1]
Synonyms 3-Methoxy-2-naphthoic Acid Methyl Ester[2]
CAS Number 13041-60-6[1]
Molecular Formula C₁₃H₁₂O₃[1][3]
Molecular Weight 216.23 g/mol [1]
Appearance White to light yellow powder or crystal[2]
Melting Point 47.0 to 51.0 °C[2]
Boiling Point Approximately 334 °C
Solubility Soluble in ethanol, acetone, and dichloromethane; insoluble in water

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from 3-hydroxy-2-naphthoic acid, as described in Organic Syntheses.[4]

Experimental Protocol

Materials and Equipment:

  • 500 mL round-bottomed flask (oven-dried)

  • Magnetic stir bar

  • Argon inlet and rubber septum

  • Heating mantle with oil bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • 3-hydroxy-2-naphthoic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Iodomethane (MeI)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To an oven-dried 500 mL round-bottomed flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol, 1.0 equiv) and potassium carbonate (29.5 g, 213.6 mmol, 4.0 equiv).[4]

  • Seal the flask with a rubber septum and establish an argon atmosphere by evacuating and back-filling with argon three times.[4]

  • Through the septum, add anhydrous DMF (120 mL) via syringe.[4]

  • Add iodomethane (17.3 mL, 277.7 mmol, 5.2 equiv) dropwise over 2 minutes.[4]

  • Immerse the flask in a pre-heated oil bath at 40 °C and stir the mixture for 14 hours.[4]

  • After 14 hours, allow the flask to cool to room temperature.

  • Remove the septum and add 250 mL of saturated NH₄Cl solution.[4]

  • Transfer the mixture to a 500 mL separatory funnel and extract with ethyl acetate (5 x 50 mL).[4]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product 3-Hydroxy-2-naphthoic_acid 3-Hydroxy-2-naphthoic acid Conditions 40 °C, 14 h Argon Atmosphere 3-Hydroxy-2-naphthoic_acid->Conditions K2CO3 K₂CO₃ K2CO3->Conditions MeI Iodomethane (MeI) MeI->Conditions DMF DMF (Solvent) DMF->Conditions Quench Saturated NH₄Cl Conditions->Quench Extraction Ethyl Acetate Quench->Extraction Drying Na₂SO₄ Extraction->Drying Concentration Rotary Evaporation Drying->Concentration Product This compound Concentration->Product

Caption: Synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺217.08592144.5
[M+Na]⁺239.06786153.5
[M-H]⁻215.07136149.6
[M+NH₄]⁺234.11246164.5
[M+K]⁺255.04180151.4
[M]⁺216.07809148.3
Data from PubChemLite.[3]

Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules. For instance, it can be a precursor for the synthesis of other naphthalene derivatives that may have applications in pharmaceuticals and materials science. The ester and methoxy functionalities allow for a variety of chemical transformations.

Safety and Handling

This compound is classified as an irritant.[1] It is important to handle this compound with appropriate personal protective equipment.

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[5]

References

Methyl 3-methoxy-2-naphthoate structural information and SMILES

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-methoxy-2-naphthoate

Abstract

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest in organic synthesis and as an intermediate for various functional materials. This document details its structural information, physicochemical properties, a detailed experimental protocol for its synthesis, and its canonical SMILES representation. A key feature of this guide is the visualization of its synthetic pathway, rendered using the DOT language for clarity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug development and material science.

Structural Information and Properties

This compound is an ester derivative of 3-methoxy-2-naphthoic acid.[1] Its core structure consists of a naphthalene ring substituted with a methoxy group at the 3-position and a methyl ester group at the 2-position.

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueSource
IUPAC Name methyl 3-methoxynaphthalene-2-carboxylatePubChem[2]
Molecular Formula C13H12O3PubChem[2]
Molecular Weight 216.23 g/mol PubChem[2]
CAS Number 13041-60-6PubChem[2]
Appearance White to Light yellow powder to crystalTCI America
Melting Point 48-51 °CLookChem[1]
Boiling Point 217 °C / 30mmHgLookChem[1]
InChI InChI=1S/C13H12O3/c1-15-12-8-10-6-4-3-5-9(10)7-11(12)13(14)16-2/h3-8H,1-2H3PubChem[2]
InChIKey MPLSAOVNAXJHHI-UHFFFAOYSA-NPubChem[2]

SMILES String

The Simplified Molecular-Input Line-Entry System (SMILES) representation for this compound is as follows:

COC1=CC2=CC=CC=C2C=C1C(=O)OC[2][3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 3-hydroxy-2-naphthoic acid followed by esterification.[4]

Materials:

  • 3-hydroxy-2-naphthoic acid (1 equiv)

  • Potassium carbonate (K2CO3) (4.0 equiv)

  • Iodomethane (MeI)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Magnetic stir bar

  • Round-bottomed flask

Procedure:

  • An oven-dried 500 mL round-bottomed flask is charged with 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol, 1 equiv) and potassium carbonate (29.5 g, 213.6 mmol, 4.0 equiv).[4]

  • The flask is equipped with a magnetic stir bar and a rubber septum, then evacuated and back-filled with argon three times to ensure an inert atmosphere.[4]

  • Anhydrous DMF is added to the flask.

  • Iodomethane is added dropwise to the stirred suspension.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound as a white solid.[4]

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound from 3-hydroxy-2-naphthoic acid.

Synthesis_of_Methyl_3_methoxy_2_naphthoate A 3-hydroxy-2-naphthoic acid B This compound A->B R1 K2CO3, MeI DMF

Caption: Synthetic route to this compound.

Potential Applications

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.[5] Its derivatives have been explored for their potential biological activities, including anti-inflammatory and anti-cancer properties.[5] Additionally, its structural motif is of interest in the development of new materials.[5]

Safety Information

This compound is classified as a skin and eye irritant.[2] It may also cause respiratory irritation. Appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[6]

References

An In-depth Technical Guide to the Solubility of Methyl 3-methoxy-2-naphthoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 3-methoxy-2-naphthoate in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it serves as a key intermediate. This document outlines its solubility profile, details a standard experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Core Topic: Solubility Profile

This compound, a derivative of naphthoic acid, exhibits varied solubility in different organic solvents. Its solubility is a critical parameter for designing reaction conditions, purification methods, and formulation strategies.

Data Presentation: Qualitative Solubility
SolventChemical FormulaTypeSolubility
MethanolCH₃OHPolar ProticSoluble[1][3][4]
EthanolC₂H₅OHPolar ProticSoluble[2]
AcetoneC₃H₆OPolar AproticSoluble[2]
DichloromethaneCH₂Cl₂Polar AproticSoluble[2]
WaterH₂OPolar ProticInsoluble[2]

Experimental Protocols: Determining Solubility

The following section details a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is based on the widely used shake-flask and gravimetric techniques.

Objective:

To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.

Materials:
  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any undissolved solid from being collected.

  • Gravimetric Analysis:

    • Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.

    • Record the exact mass of the solution.

    • Carefully evaporate the solvent in an oven or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, place the dish or vial in a vacuum desiccator to cool and remove any residual solvent.

    • Weigh the dish or vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or molarity (mol/L).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow start Start prep Prepare Supersaturated Solution (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw Supernatant via Syringe Filter settle->sample weigh_solution Weigh the Saturated Solution sample->weigh_solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Caption: General workflow for determining the solubility of a solid in a liquid.

References

Spectroscopic Analysis of Methyl 3-methoxy-2-naphthoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 3-methoxy-2-naphthoate (CAS: 13041-60-6), a naphthalene derivative of interest in organic synthesis and medicinal chemistry. The document outlines key data from mass spectrometry, expected values for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and detailed experimental protocols for acquiring this data.

Spectroscopic Data Summary

The structural elucidation of this compound, with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol , is achieved through a combination of spectroscopic techniques.[1] The following sections and tables summarize the key data points.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation pattern, aiding in structural confirmation. The electron ionization (EI) mass spectrum shows a clear molecular ion peak and characteristic fragment ions.

Parameter Value Source
Molecular FormulaC₁₃H₁₂O₃PubChem[1]
Molecular Weight216.23 g/mol PubChem[1]
Exact Mass216.078644 DaPubChem[1]
Key Fragments (m/z)
Molecular Ion (M⁺)216PubChem[1]
Fragment 1185PubChem[1]
Fragment 2127PubChem[1]

Interpretation: The peak at m/z 216 corresponds to the intact molecular ion. The fragment at m/z 185 likely results from the loss of a methoxy radical (•OCH₃) from the ester group, a common fragmentation pathway for methyl esters. Further fragmentation could lead to the ion at m/z 127.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for this compound is not publicly available, the expected absorption bands can be predicted based on its functional groups. These predictions are crucial for identifying the compound and assessing its purity.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C=O StretchEster (carbonyl)1715 - 1735
C-O-C Asymmetric StretchAryl Ether & Ester1250 - 1300
C-O-C Symmetric StretchAryl Ether & Ester1000 - 1100
C=C StretchAromatic Ring1500 - 1600
C-H StretchAromatic3050 - 3100
C-H StretchMethyl (sp³)2850 - 3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

1.3.1 ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the two different methyl groups.

Proton Type Number of Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic (Naphthalene Ring)67.0 - 8.5Singlet, Doublet, Multiplet
Methoxy (-OCH₃)33.9 - 4.1Singlet
Ester Methyl (-COOCH₃)33.8 - 4.0Singlet

1.3.2 ¹³C NMR (Carbon-13 NMR)

The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals corresponding to each unique carbon atom in the molecule.

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)165 - 175
Aromatic (C-O)150 - 160
Aromatic (C-C & C-H)105 - 135
Methoxy (-OCH₃)55 - 60
Ester Methyl (-COOCH₃)50 - 55

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific machine and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional proton spectrum. A pulse angle of 45° and a relaxation delay of 1-2 seconds are typically sufficient.

    • Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling of proton frequencies to produce a spectrum with singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate signal intensity, especially for quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid (KBr Pellet) : Mix 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid (ATR) : Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Inject a small volume (e.g., 1 µL) into the GC, which separates the compound from the solvent and any impurities.

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is typically used.

  • Mass Analysis : The resulting ions (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound such as this compound.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_output Conclusion Sample Sample: This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR HNMR ¹H NMR Sample->HNMR CNMR ¹³C NMR Sample->CNMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data NMR_Data Connectivity & Chemical Environment HNMR->NMR_Data CNMR->NMR_Data Structure Structure Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic characterization of an organic compound.

References

The Multifaceted Biological Activities of Naphthalene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, giving rise to a vast array of derivatives with a broad spectrum of biological activities. These compounds have garnered significant attention in the scientific community for their potential therapeutic applications, ranging from anticancer and antimicrobial to anti-inflammatory effects. This technical guide provides an in-depth overview of the core biological activities of naphthalene derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the intricate signaling pathways they modulate.

Core Biological Activities and Quantitative Data

The therapeutic potential of naphthalene derivatives is underscored by their potent activity against various cell lines and microbial strains. The following tables summarize the quantitative data for some of the most promising compounds in the key areas of anticancer, antimicrobial, and anti-inflammatory research.

Anticancer Activity

Naphthalene derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of crucial enzymes like aromatase and tubulin polymerization, as well as the modulation of key signaling pathways.

Table 1: Anticancer Activity of Naphthalene Derivatives (IC50 values in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Tubulin Polymerization Inhibitors Sulphonamide Derivative (5c)MCF-7 (Breast)0.51 ± 0.03[1]
Sulphonamide Derivative (5c)A549 (Lung)0.33 ± 0.01[1]
Thiazole-Naphthalene Hybrid (5b)MCF-7 (Breast)0.48 ± 0.03[2]
Thiazole-Naphthalene Hybrid (5b)A549 (Lung)0.97 ± 0.13[2]
Naphthalene-Chalcone (7)HepG2 (Liver)0.65[3]
Naphthalene-Chalcone (7)HCT116 (Colon)1.13[3]
Naphthalene-Chalcone (7)MCF-7 (Breast)0.82[3]
Aromatase Inhibitors 1,4-Naphthoquinone (1)Not Specified0.5 ± 0.3[4]
1,4-Naphthoquinone (4)Not Specified0.5 ± 0.4[4]
STAT3 Inhibitors Naphthalene Derivative (SMY002)TNBC CellsPotent Activity[5]
VEGFR-2 Inhibitors Naphthalene-Chalcone (2j)A549 (Lung)7.835 ± 0.598[6]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Naphthalene derivatives have emerged as a promising class of compounds with significant activity against a variety of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Naphthalene Derivatives (MIC values in µg/mL)

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Antibacterial Naphthalimide Hydrazide (5b, 5c, 5d, 5e)Acinetobacter baumannii (Carbapenem-resistant)0.5 - 1[7]
Naphthalene-bearing Azole (9)Enterococcus faecalis< 1[8]
Naphthalene-bearing Azole (9)Staphylococcus aureus< 1[8]
Naphthalene-bearing Azole (10)Staphylococcus aureus< 1[8]
Naphthalene-bearing Azole (16)Enterococcus faecalis1[8]
Naphthalene-bearing Azole (16)Staphylococcus aureus2[8]
Antifungal Azole DerivativeCandida albicans0.125[9]
Azole DerivativeCandida parapsilosis0.0625[9]
Azole DerivativeCandida krusei2[9]
Naphthalene-Chalcone (2b, 2c, 2e, 2j)Candida albicans15.6[10]
Naphthalene-Chalcone (2j)Candida krusei15.6[10]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Naphthalene derivatives have shown potent anti-inflammatory effects by modulating key inflammatory pathways and inhibiting the production of pro-inflammatory mediators.

Table 3: Anti-inflammatory Activity of Naphthalene Derivatives

Compound ClassDerivativeAssayTarget/MediatorActivityReference
PhenylnaphthalenePNAP-6LPS-stimulated RAW 264.7 cellsiNOS, COX-2, NO, IL-6, TNF-αSignificant Inhibition[11]
PhenylnaphthalenePNAP-8LPS-stimulated RAW 264.7 cellsiNOS, COX-2, NO, IL-6, TNF-αSignificant Inhibition[11]

Experimental Protocols

The evaluation of the biological activities of naphthalene derivatives relies on a variety of standardized in vitro and in vivo assays. Below are detailed protocols for some of the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Naphthalene derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the naphthalene derivatives in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is used to determine the susceptibility of bacteria to various antimicrobial compounds.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial strains

  • Sterile swabs

  • Filter paper disks

  • Naphthalene derivatives

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply filter paper disks impregnated with known concentrations of the naphthalene derivatives onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

  • Interpretation: The susceptibility of the bacteria to the compound is determined by comparing the zone diameter to established interpretive criteria.

In Vitro Anti-inflammatory Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Naphthalene derivatives

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.[12]

  • Compound Treatment: Treat the cells with various concentrations of the naphthalene derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12]

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Naphthalene derivatives exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

IL-6/JAK2/STAT3 Signaling Pathway in Cancer

The IL-6/JAK2/STAT3 pathway is a critical signaling cascade that promotes cancer cell proliferation, survival, and metastasis.[13] Certain naphthalene-sulfonamide hybrids have been shown to inhibit this pathway, leading to the downregulation of downstream target genes like Cyclin D1, c-MYC, and BCL2, ultimately inducing apoptosis in cancer cells.[13]

IL6_JAK2_STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R gp130 gp130 IL6R->gp130 JAK2 JAK2 gp130->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Target_Genes Target Genes (e.g., Cyclin D1, c-MYC, BCL2) Nucleus->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Naphthalene_Derivative Naphthalene Derivative Naphthalene_Derivative->pJAK2

Caption: IL-6/JAK2/STAT3 signaling pathway and its inhibition by naphthalene derivatives.

NF-κB and MAPK Signaling Pathways in Inflammation

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[11] Upon stimulation by inflammatory signals like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators. Certain 2-phenylnaphthalene derivatives have been found to inhibit the activation of NF-κB and the phosphorylation of MAPKs (ERK, p38, and JNK), thereby suppressing the inflammatory cascade.[11]

NFkB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB inhibits pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Naphthalene_Derivative Naphthalene Derivative Naphthalene_Derivative->MAPK Naphthalene_Derivative->IKK

Caption: NF-κB and MAPK signaling pathways and their inhibition by naphthalene derivatives.

Keap1-Nrf2 Signaling Pathway in Oxidative Stress

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[14] Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or certain inhibitors, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes. Some naphthalene-based derivatives act as non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction, thereby promoting the antioxidant response.[14][15]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub ubiquitination ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates & binds Proteasome Proteasome Ub->Proteasome degradation Naphthalene_Derivative Naphthalene Derivative Naphthalene_Derivative->Keap1 inhibits binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Antioxidant_Response Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: Keap1-Nrf2 signaling pathway and its modulation by naphthalene derivatives.

Conclusion

Naphthalene derivatives represent a rich and diverse class of bioactive compounds with significant therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, coupled with their ability to modulate key cellular signaling pathways, makes them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the vast chemical space of naphthalene derivatives and to design novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research should continue to elucidate the intricate mechanisms of action of these compounds and to translate their promising preclinical activity into effective clinical therapies.

References

Methyl 3-methoxy-2-naphthoate: A Technical Guide to its Potential Applications in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-naphthoate is an organic compound built upon a naphthalene scaffold, functionalized with a methoxy and a methyl ester group. While its direct applications in materials science are not yet extensively documented in peer-reviewed literature, its molecular architecture suggests significant potential as a building block for advanced functional materials. The naphthalene core is a well-known chromophore with inherent photophysical properties, making it a desirable component in organic electronics.[1] This technical guide will delve into the core properties of this compound, explore its potential applications in areas such as organic light-emitting diodes (OLEDs), and provide hypothetical experimental protocols and synthetic pathways to stimulate further research and development.

Core Compound Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is crucial for its handling, processing, and for predicting its behavior in various material systems.

PropertyValue
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol [2]
CAS Number 13041-60-6[2]
Appearance White to light yellow powder/crystal[3]
Melting Point 48-51 °C[4]
Boiling Point 217 °C at 30 mmHg[4]
Solubility Soluble in methanol[4]
IUPAC Name methyl 3-methoxynaphthalene-2-carboxylate[2]

Potential Applications in Materials Science

The unique combination of a naphthalene core and functional groups in this compound makes it an intriguing candidate for several materials science applications.

Organic Light-Emitting Diodes (OLEDs)

Naphthalene and its derivatives are recognized for their role in organic electronics, particularly as fluorescent materials and intermediates for more complex OLED materials.[5] They are often employed in the emissive layer of OLEDs, especially for generating blue light, which is crucial for full-color displays.[6][7] The naphthalene moiety in this compound can act as a blue-emitting chromophore.

While the pristine molecule may have modest quantum yield, it can serve as a foundational structure for more sophisticated emitters. The methoxy and methyl ester groups provide sites for synthetic modification, allowing for the attachment of charge-transporting units or other functional groups to enhance electroluminescent performance. For instance, hole-transporting moieties like triphenylamine or carbazole, or electron-transporting groups such as oxadiazole or triazine, could be appended to the naphthalene core to create bipolar molecules with improved charge injection and recombination efficiency.

As a Precursor for Advanced Materials

This compound can be considered a versatile intermediate in the synthesis of more complex organic materials.[8] Its functional groups, the ester and methoxy groups, can be chemically modified to introduce a variety of other functionalities. For example, the ester group can be hydrolyzed to a carboxylic acid, which can then be used to form amides, or other esters with more complex alcohols. The methoxy group can potentially be demethylated to a hydroxyl group, providing another reactive site. These modifications could be used to synthesize novel polymers, dyes, or photoactive molecules.

Synthesis and Derivatization

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 3-methoxy-2-naphthoic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid.

Synthesis_of_Methyl_3_methoxy_2_naphthoate 3-methoxy-2-naphthoic_acid 3-methoxy-2-naphthoic acid reaction_node 3-methoxy-2-naphthoic_acid->reaction_node Methanol Methanol (CH3OH) Methanol->reaction_node H2SO4 H₂SO₄ (catalyst) H2SO4->reaction_node Esterification Methyl_3_methoxy_2_naphthoate This compound Water Water (H₂O) arrow_to_product reaction_node->arrow_to_product arrow_to_product->Methyl_3_methoxy_2_naphthoate arrow_to_product->Water

Synthesis of this compound.
Hypothetical Derivatization for OLED Applications

To enhance its suitability for OLEDs, this compound could be derivatized to incorporate charge-transporting functionalities. A hypothetical two-step synthesis is proposed below, starting with the reduction of the ester to an alcohol, followed by etherification with a hole-transporting moiety.

Derivatization_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Etherification start This compound reduction Reduction of Ester (e.g., with LiAlH₄) start->reduction intermediate (3-methoxy-2-naphthalenyl)methanol reduction->intermediate etherification Williamson Ether Synthesis (e.g., with 4-bromotriphenylamine and a base) intermediate->etherification final_product Naphthalene-based Bipolar Molecule (Target Material for OLEDs) etherification->final_product

Hypothetical derivatization of this compound.

Experimental Protocols

The following is a hypothetical, generalized experimental protocol for the fabrication of a simple OLED device using a naphthalene-based emissive material like a derivative of this compound. This protocol is based on standard laboratory practices for solution-processed OLEDs.

Fabrication of a Solution-Processed OLED

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Naphthalene-based emissive material (e.g., a derivative of this compound) dissolved in a suitable organic solvent (e.g., chloroform or toluene)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Low work function metal for cathode (e.g., Calcium, Aluminum)

  • Solvents for cleaning (acetone, isopropanol)

Equipment:

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Source measure unit for device characterization

Protocol:

OLED_Fabrication_Workflow start Start substrate_prep ITO Substrate Cleaning (Sonication in Acetone, IPA, DI water) start->substrate_prep pedot_coating Spin-coat PEDOT:PSS (Hole Injection Layer) substrate_prep->pedot_coating pedot_annealing Anneal PEDOT:PSS Film pedot_coating->pedot_annealing eml_coating Spin-coat Emissive Layer (Naphthalene Derivative) pedot_annealing->eml_coating eml_annealing Anneal Emissive Layer Film eml_coating->eml_annealing transfer_to_evaporator Transfer to Thermal Evaporator (in Glovebox) eml_annealing->transfer_to_evaporator etl_deposition Deposit Electron Transport Layer (ETL) transfer_to_evaporator->etl_deposition cathode_deposition Deposit Cathode (Ca/Al) etl_deposition->cathode_deposition encapsulation Device Encapsulation cathode_deposition->encapsulation characterization Electrical and Optical Characterization encapsulation->characterization end End characterization->end

Workflow for OLED fabrication.

Conclusion

This compound, while not a widely studied material in its own right for materials science applications, possesses a molecular framework that is highly relevant to the field of organic electronics. Its naphthalene core provides inherent photophysical properties suitable for light-emitting applications, and its functional groups offer avenues for synthetic modification to fine-tune its electronic characteristics. This technical guide has outlined the potential of this molecule and provided a hypothetical framework for its synthesis, derivatization, and application in OLEDs. It is hoped that this guide will serve as a valuable resource for researchers and scientists, encouraging further investigation into this compound and its derivatives as promising materials for the next generation of electronic devices.

References

Methyl 3-methoxy-2-naphthoate: A Technical Guide to Safety and Hazards (GHS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-naphthoate is a chemical intermediate used in the synthesis of a variety of organic compounds. As with any chemical substance, a thorough understanding of its potential hazards is crucial for safe handling and use in a research and development setting. This technical guide provides an in-depth overview of the safety and hazard profile of this compound, with a focus on its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). All quantitative data is summarized for clarity, and detailed experimental methodologies based on standard OECD guidelines are provided.

GHS Hazard Classification

This compound has been identified as a hazardous substance according to the GHS. The primary hazards are associated with its irritant properties.

GHS Pictogram

The following GHS pictogram is associated with this compound:

alt text

Signal Word: Warning

Hazard Statements
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the safety data sheet (SDS) for this chemical. Key precautionary measures include:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapours/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

  • Response: IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Quantitative Hazard Data

Hazard ClassificationTest Type (Typical)EndpointResult Leading to Classification
Skin Irritation (Category 2) OECD TG 404 (In vivo) / OECD TG 439 (In vitro)Mean score for erythema/eschar or edema; or Mean percent cell viabilityMean score of ≥ 2.3 and < 4.0 for erythema/eschar or edema in rabbits; or Mean percent cell viability ≤ 50% in reconstructed human epidermis model.
Serious Eye Irritation (Category 2) OECD TG 405 (In vivo)Mean scores for corneal opacity, iritis, conjunctival redness or chemosisEffects on cornea, iris, or conjunctiva that are fully reversible within 21 days of observation.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation OECD TG 403 (Acute Inhalation Toxicity)Clinical observations (e.g., signs of respiratory irritation)Transient irritant effects on the respiratory tract.

Experimental Protocols

The GHS classifications for this compound are based on data from standardized toxicological tests. The following are detailed methodologies for the key experiments that are typically conducted to assess skin, eye, and respiratory irritation.

Skin Irritation Testing (Based on OECD TG 404 & 439)

In Vivo (OECD TG 404: Acute Dermal Irritation/Corrosion)

  • Test Animals: Healthy young adult albino rabbits are typically used.

  • Preparation: The fur on the dorsal area of the trunk of the animal is clipped 24 hours before the test.

  • Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the skin reactions is scored according to a standardized scale.

In Vitro (OECD TG 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

  • Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the human epidermis.

  • Application: The test substance is applied topically to the surface of the tissue model.

  • Exposure: The exposure time is typically 15 to 60 minutes.

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a colorimetric assay (e.g., MTT assay). The reduction of MTT to a colored formazan by viable cells is measured spectrophotometrically.

  • Classification: A reduction in cell viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is an irritant.

Eye Irritation Testing (Based on OECD TG 405: Acute Eye Irritation/Corrosion)
  • Test Animals: Healthy young adult albino rabbits are used.

  • Procedure: A 0.1 mL (for liquids) or 0.1 g (for solids) sample of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, including corneal opacity, iritis, and conjunctival redness and chemosis, at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored using a standardized system.

  • Classification: The classification is based on the severity and reversibility of the observed effects. Serious eye irritation (Category 2) is characterized by effects that are fully reversible within a 21-day observation period.

Respiratory Irritation Assessment (Based on principles from OECD TG 403)

While a specific guideline solely for respiratory irritation exists, the potential for this effect is often evaluated as part of an acute inhalation toxicity study.

  • Test Animals: Typically, young adult rats are used.

  • Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (e.g., 4 hours).

  • Clinical Observations: During and after exposure, animals are observed for clinical signs of toxicity, including signs of respiratory irritation such as altered breathing patterns, nasal discharge, and respiratory distress.

  • Histopathology: At the end of the study, the respiratory tract tissues may be examined microscopically for any pathological changes.

  • Classification: The classification as a respiratory irritant (STOT SE Category 3) is based on the observation of transient irritant effects on the respiratory tract.

Logical Workflow for GHS Classification

The following diagram illustrates the logical workflow for the GHS hazard classification of this compound based on its identified hazards.

GHS_Classification_Workflow cluster_hazards Hazard Identification cluster_classification GHS Classification substance This compound skin_haz Skin Irritation substance->skin_haz eye_haz Serious Eye Irritation substance->eye_haz resp_haz Respiratory Irritation substance->resp_haz skin_class Skin Irrit. 2 (H315) skin_haz->skin_class eye_class Eye Irrit. 2 (H319) eye_haz->eye_class resp_class STOT SE 3 (H335) resp_haz->resp_class pictogram GHS Pictogram: Exclamation Mark skin_class->pictogram eye_class->pictogram resp_class->pictogram signal Signal Word: Warning pictogram->signal

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Methyl 3-methoxy-2-naphthoate, a valuable intermediate in organic synthesis, starting from 3-hydroxy-2-naphthoic acid. The primary method described is a one-pot reaction involving the simultaneous O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid. An alternative two-step Williamson ether synthesis followed by esterification is also discussed. This guide includes comprehensive experimental procedures, data tables for key reagents and products, and a visual representation of the experimental workflow to ensure reproducibility and safety in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules and pharmaceutical compounds. Its structure, derived from 3-hydroxy-2-naphthoic acid, incorporates both a methyl ether and a methyl ester on a naphthalene core, making it a versatile synthon. The synthesis typically proceeds via a nucleophilic substitution reaction, specifically a Williamson ether synthesis to form the methoxy group, and an esterification of the carboxylic acid.[1][2][3] Careful control of reaction conditions is crucial to achieve high yields and purity.

Data Presentation

Table 1: Properties of Key Compounds

Compound NameStarting Material/Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
3-Hydroxy-2-naphthoic acidStarting MaterialC₁₁H₈O₃188.18218-222-92-70-6
This compoundProductC₁₃H₁₂O₃216.2347-51-13041-60-6
Potassium CarbonateReagentK₂CO₃138.21891-584-08-7
Methyl IodideReagentCH₃I141.94-6442.474-88-4
Dimethyl SulfateReagent(CH₃)₂SO₄126.13-32188 (decomposes)77-78-1
N,N-Dimethylformamide (DMF)SolventC₃H₇NO73.09-6115368-12-2

Table 2: Summary of a Typical Experimental Protocol

ParameterValue
Starting Material3-Hydroxy-2-naphthoic acid (1.0 equiv)
Methylating AgentMethyl Iodide (2.5 equiv)
BasePotassium Carbonate (2.2 equiv)
SolventAnhydrous N,N-Dimethylformamide (DMF)
Reaction Temperature90 °C
Reaction Time10 hours
Typical Yield89%

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is adapted from established literature procedures for the methylation and esterification of hydroxybenzoic acids.[4]

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methyl iodide (MeI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 3-hydroxy-2-naphthoic acid (e.g., 9.0 g, 48.0 mmol) and anhydrous potassium carbonate (e.g., 16.56 g, 120 mmol).[4]

  • Add anhydrous DMF (e.g., 30 mL) to the flask.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add methyl iodide (e.g., 15 g, 105 mmol) dropwise to the cooled suspension.[4]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 90 °C.[4]

  • Maintain the reaction at 90 °C for 10 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate three times.

  • Combine the organic layers and wash them three times with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield this compound as a solid.[4]

Protocol 2: Two-Step Synthesis via Williamson Ether Synthesis and Subsequent Esterification

This protocol involves the initial formation of 3-methoxy-2-naphthoic acid, followed by esterification. The first step is a classic Williamson ether synthesis.[1][3][5][6]

Step 1: Synthesis of 3-methoxy-2-naphthoic acid

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄) or Methyl Iodide (MeI)

  • Appropriate solvent (e.g., water, acetone)

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve 3-hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide or a suspension of potassium carbonate in a suitable solvent like acetone.

  • Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a fume hood.[7][8]

  • Stir the reaction at an appropriate temperature (e.g., reflux) until the starting material is consumed (monitor by TLC).

  • If an ester is formed as a byproduct, it can be saponified by adding excess base and heating.[7]

  • After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the 3-methoxy-2-naphthoic acid.

  • Filter the solid, wash with water, and dry.

Step 2: Esterification of 3-methoxy-2-naphthoic acid

Materials:

  • 3-methoxy-2-naphthoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

Procedure:

  • Dissolve 3-methoxy-2-naphthoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_acid 3-Hydroxy-2-naphthoic acid reaction_mix Mix & Heat (90°C, 10h) start_acid->reaction_mix start_base K₂CO₃ start_base->reaction_mix start_me Methyl Iodide start_me->reaction_mix start_solvent DMF start_solvent->reaction_mix add_water Add Water reaction_mix->add_water extraction Extract with Ethyl Acetate add_water->extraction wash Wash with Brine extraction->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Recrystallization concentrate->purify product This compound purify->product

Caption: Experimental workflow for the one-pot synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Methyl iodide and dimethyl sulfate are toxic and carcinogenic; handle with extreme caution.[7][8] Have an ammonia solution readily available to neutralize any spills of dimethyl sulfate.[7]

  • Strong acids and bases should be handled with care.

Conclusion

The synthesis of this compound from 3-hydroxy-2-naphthoic acid can be achieved efficiently through a one-pot methylation and esterification procedure. This method offers a straightforward approach with good yields. The two-step alternative provides more control over each transformation and may be preferred in certain research contexts. The choice of protocol will depend on the specific requirements of the researcher, including scale, desired purity, and available reagents.

References

Application Notes and Protocols for the Esterification of 3-methoxy-2-naphthoic acid with Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methyl 3-methoxy-2-naphthoate through the esterification of 3-methoxy-2-naphthoic acid with methanol. Two primary methods are presented: a classic acid-catalyzed Fischer-Speier esterification and a high-yield methylation of the corresponding hydroxy naphthoic acid. These protocols are designed to be scalable for laboratory and potential pilot-plant production.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, fragrances, and optical materials.[1] The esterification of 3-methoxy-2-naphthoic acid is a fundamental transformation to access this key building block. This application note outlines two reliable methods to achieve this synthesis, providing detailed experimental procedures, expected outcomes, and a comparison of the methodologies.

Data Presentation

The following tables summarize the key quantitative data for the described synthetic routes.

Table 1: Fischer-Speier Esterification of 3-methoxy-2-naphthoic acid

ParameterValue
Starting Material3-methoxy-2-naphthoic acid
ReagentMethanol (in excess)
CatalystConcentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
SolventMethanol
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time2-10 hours (monitored by TLC)
Typical Yield85-95%

Table 2: High-Yield Synthesis from 3-hydroxy-2-naphthoic acid

ParameterValue
Starting Material3-hydroxy-2-naphthoic acid
ReagentsIodomethane, Potassium Carbonate
SolventAnhydrous Dimethylformamide (DMF)
Reaction Temperature40 °C
Reaction Time14 hours
Yield96%

Experimental Protocols

Method 1: Fischer-Speier Esterification of 3-methoxy-2-naphthoic acid

This protocol is a standard acid-catalyzed esterification procedure. The reaction involves heating the carboxylic acid in an excess of methanol with a catalytic amount of strong acid.

Materials:

  • 3-methoxy-2-naphthoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methoxy-2-naphthoic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-10 hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel to obtain the pure ester.

Method 2: High-Yield Synthesis from 3-hydroxy-2-naphthoic acid

This protocol, adapted from a procedure in Organic Syntheses, provides a high-yield route to this compound via the methylation of 3-hydroxy-2-naphthoic acid.

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Iodomethane (CH₃I)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask containing 3-hydroxy-2-naphthoic acid (1 equivalent) and potassium carbonate (4 equivalents), add a magnetic stir bar. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Reagent Addition: Add anhydrous DMF, followed by the dropwise addition of iodomethane (5.2 equivalents) via syringe.

  • Reaction: Immerse the flask in a pre-heated oil bath at 40 °C and stir the mixture for 14 hours.

  • Work-up: Allow the flask to cool to room temperature. Add saturated ammonium chloride solution and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (5 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate by rotary evaporation.

  • Purification: Purify the residue by column chromatography on silica gel to obtain this compound as a colorless oil (96% yield).

Visualizations

The following diagrams illustrate the experimental workflow for the Fischer-Speier esterification and the reaction pathway for the high-yield synthesis.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_extraction Extraction cluster_isolation Isolation reagents 3-methoxy-2-naphthoic acid + Methanol + H₂SO₄ (cat.) reflux Reflux (65°C, 2-10h) reagents->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate dissolve Dissolve in EtOAc evaporate->dissolve wash Wash with H₂O, NaHCO₃, Brine dissolve->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify product product purify->product This compound

Caption: Experimental workflow for the Fischer-Speier esterification.

High_Yield_Synthesis_Pathway start 3-hydroxy-2-naphthoic acid reagents CH₃I, K₂CO₃ DMF, 40°C, 14h start->reagents Methylation product This compound reagents->product 96% Yield

Caption: High-yield synthesis pathway from 3-hydroxy-2-naphthoic acid.

References

reaction conditions for methylation of 3-hydroxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the methylation of 3-hydroxy-2-naphthoic acid, a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. We present two primary methodologies: O-methylation of the phenolic hydroxyl group to yield 3-methoxy-2-naphthoic acid and esterification of the carboxylic acid to produce methyl 3-hydroxy-2-naphthoate. Reaction conditions, including the choice of methylating agent, base, and solvent, are discussed and summarized. A comprehensive experimental protocol for the highly efficient synthesis of methyl 3-methoxy-2-naphthoate is provided, along with a workflow diagram for clarity. This document is intended for researchers and professionals in drug development and chemical synthesis.

Introduction

3-Hydroxy-2-naphthoic acid is a valuable building block in organic synthesis, serving as a precursor for azo dyes, pigments, and various biologically active molecules.[1] The selective methylation of its two functional groups—the phenolic hydroxyl and the carboxylic acid—is a critical transformation that enables further molecular elaboration. This note details established conditions for these methylations, providing a practical guide for laboratory synthesis.

Reaction Conditions for Methylation

The methylation of 3-hydroxy-2-naphthoic acid can be directed to either the hydroxyl or the carboxylic acid group depending on the chosen reagents and conditions. O-methylation of the phenolic group is typically achieved using an electrophilic methylating agent in the presence of a base, while the esterification of the carboxylic acid is generally performed under acidic conditions with methanol.

O-Methylation of the Phenolic Hydroxyl Group

Common methylating agents for phenols include dimethyl sulfate and iodomethane.[2][3][4] The reaction proceeds via a Williamson ether synthesis-type mechanism, where a base deprotonates the acidic phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile.

A highly effective and well-documented procedure involves the use of iodomethane with potassium carbonate as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] This method has been reported to simultaneously methylate both the hydroxyl and carboxylic acid groups, yielding this compound with excellent yield.[5] Subsequent hydrolysis can then selectively cleave the ester to afford 3-methoxy-2-naphthoic acid.[6]

Esterification of the Carboxylic Acid Group

The methylation of the carboxylic acid group to form the methyl ester is a standard esterification reaction. A common method is the Fischer esterification, which involves refluxing the starting material in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid.[7][8] This method is highly selective for the carboxylic acid and does not affect the phenolic hydroxyl group.

Data Presentation: Summary of Reaction Conditions

ProductMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundIodomethaneK₂CO₃DMF401496[5]
3-Methoxy-2-naphthoic acidMethyl iodideK₂CO₃DMF901089 (after hydrolysis)[6]
Methyl 3-hydroxy-2-naphthoateMethanolH₂SO₄ (catalytic)MethanolRefluxOvernight91[7][8]
Veratraldehyde (from Vanillin)Trimethyl phosphateK₂CO₃N/A90-1103Not specified[9]
Methyl Salicylate (from Salicylic Acid)Dimethyl SulfateNaHCO₃Dimethyl Sulfate901.5Not specified[10]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses and provides a high-yielding method for the methylation of both the hydroxyl and carboxylic acid functionalities.[5]

Materials:

  • 3-Hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol, 1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (29.5 g, 213.6 mmol, 4.0 equiv)

  • Iodomethane (MeI, 17.3 mL, 277.7 mmol, 5.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (120 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 500 mL round-bottomed flask equipped with a magnetic stir bar, add 3-hydroxy-2-naphthoic acid and potassium carbonate.

  • Seal the flask with a rubber septum, and establish an inert atmosphere by evacuating and back-filling with argon or nitrogen three times.

  • Add anhydrous DMF via syringe.

  • With vigorous stirring, add iodomethane dropwise over 2 minutes.

  • Immerse the flask in a pre-heated oil bath at 40 °C and stir the mixture for 14 hours.

  • After 14 hours, allow the flask to cool to room temperature.

  • Quench the reaction by adding 250 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 50 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate by rotary evaporation.

  • Purify the crude residue by column chromatography on silica gel to obtain this compound as a colorless oil (11.1 g, 96% yield).[5]

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: Reagents reagents 3-Hydroxy-2-naphthoic acid K₂CO₃ Anhydrous DMF start->reagents add_MeI Add Iodomethane (MeI) reagents->add_MeI reaction Stir at 40°C for 14h add_MeI->reaction workup Quench with sat. NH₄Cl Extract with EtOAc reaction->workup purification Dry over MgSO₄ Concentrate Column Chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Phenolic O-Methylation

methylation_pathway substrate 3-Hydroxy-2-naphthoic acid (Ar-OH) phenoxide Naphthoxide Intermediate (Ar-O⁻) substrate->phenoxide Deprotonation base Base (e.g., K₂CO₃) product 3-Methoxy-2-naphthoic acid (Ar-OCH₃) phenoxide->product sn2 SN2 Reaction methylating_agent Methylating Agent (e.g., CH₃I) methylating_agent->product sn2->product

Caption: General mechanism for the O-methylation of the phenolic group.

References

Application Notes and Protocols: Methyl 3-methoxy-2-naphthoate as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methyl 3-methoxy-2-naphthoate as a key intermediate in various organic syntheses, with a particular focus on its potential applications in drug development. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with relevant quantitative and spectroscopic data.

Introduction

This compound is a valuable building block in organic synthesis, belonging to the family of naphthalenic compounds. Its structure, featuring a naphthalene core substituted with both a methoxy and a methyl ester group, offers multiple reactive sites for the construction of more complex molecules. This versatility makes it an attractive intermediate for the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and materials for optical applications.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValue
IUPAC Name methyl 3-methoxynaphthalene-2-carboxylate
CAS Number 13041-60-6
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Appearance White to light yellow powder or crystals
Melting Point 47.0 to 51.0 °C
Solubility Soluble in ethanol, acetone, dichloromethane; insoluble in water.[1]

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.21 (s, 1H), 7.82 (d, J=8.2 Hz, 1H), 7.75 (d, J=8.2 Hz, 1H), 7.48 (t, J=7.6 Hz, 1H), 7.35 (t, J=7.5 Hz, 1H), 7.28 (s, 1H), 4.00 (s, 3H, -OCH₃), 3.97 (s, 3H, -COOCH₃).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 167.2, 156.4, 136.2, 130.5, 129.3, 128.9, 127.8, 127.3, 124.5, 106.9, 56.5, 52.4.
Infrared (IR) Characteristic absorptions at approximately 1720 cm⁻¹ (C=O, ester), 1250 cm⁻¹ (C-O, ether), and aromatic C-H and C=C stretching frequencies.
Mass Spectrometry (MS) m/z: 216 (M⁺), 185, 127.[2]

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of a variety of organic molecules. Its functional groups can be selectively modified to introduce new functionalities and build molecular complexity.

Synthesis of Methyl 2-naphthoate

A key transformation of this compound is its conversion to Methyl 2-naphthoate. This reaction demonstrates the selective removal of the methoxy group, highlighting the utility of this compound as a starting material for various naphthalene derivatives.

G start This compound product Methyl 2-naphthoate start->product Reductive Cleavage reagents Ni(COD)₂, PCy₃, TMDSO, Toluene

Caption: Reductive cleavage of the methoxy group.

Intermediate in the Synthesis of Pharmaceutical Precursors

While direct synthesis of active pharmaceutical ingredients (APIs) from this compound is not extensively documented in publicly available literature, its structural similarity to key intermediates in drug synthesis is significant. For instance, 6-methoxy-2-naphthaldehyde is a crucial precursor for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone .

A plausible synthetic route from a related naphthoate to this key aldehyde involves a two-step reduction and oxidation sequence. This suggests a potential application of this compound in the synthesis of Nabumetone analogs or other structurally related bioactive molecules.

G cluster_0 Plausible Synthetic Pathway start Methyl 6-methoxy-2-naphthoate intermediate (6-methoxy-2-naphthalenyl)methanol start->intermediate Reduction (e.g., LiAlH₄) product 6-methoxy-2-naphthaldehyde intermediate->product Oxidation (e.g., PCC, MnO₂) nabumetone Nabumetone product->nabumetone Further Steps

Caption: Plausible route to a Nabumetone precursor.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound and its subsequent conversion to Methyl 2-naphthoate.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-hydroxy-2-naphthoic acid via methylation.

Materials:

  • 3-Hydroxy-2-naphthoic acid

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried 500 mL round-bottomed flask, add 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol) and potassium carbonate (29.5 g, 213.6 mmol).

  • Equip the flask with a magnetic stir bar, an argon inlet, and a rubber septum. Evacuate and back-fill the flask with argon three times.

  • Add anhydrous DMF (120 mL) via syringe, followed by the dropwise addition of iodomethane (17.3 mL, 277.7 mmol) over 2 minutes.

  • Immerse the flask in a pre-heated oil bath at 40 °C and stir the mixture for 14 hours.

  • Allow the reaction to cool to room temperature. Add saturated NH₄Cl solution (250 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data:

ReactantMolar Equiv.Mass/VolumeProductYieldPurity
3-Hydroxy-2-naphthoic acid1.010.1 gThis compound96%>98% (GC)
Potassium carbonate4.029.5 g
Iodomethane5.217.3 mL
Protocol 2: Synthesis of Methyl 2-naphthoate

This protocol details the reductive cleavage of the methoxy group from this compound.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • Tricyclohexylphosphine (PCy₃)

  • 1,1,3,3-Tetramethyldisiloxane (TMDSO)

  • Anhydrous Toluene

  • Celite®

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • In a nitrogen-filled glovebox, charge an oven-dried 100 mL pressure tube with this compound (5.13 g, 23.7 mmol), Ni(COD)₂ (0.33 g, 1.18 mmol), and PCy₃ (0.66 g, 2.37 mmol).

  • Add anhydrous toluene (47.5 mL) to the tube.

  • Add TMDSO (8.4 mL, 47.4 mmol) dropwise to the stirred solution.

  • Seal the pressure tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C for 17 hours.

  • Cool the reaction to room temperature and filter through a plug of Celite®, eluting with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield Methyl 2-naphthoate as a white solid.

Quantitative Data:

ReactantMolar Equiv.Mass/VolumeProductYield
This compound1.05.13 gMethyl 2-naphthoate89%
Ni(COD)₂0.050.33 g
PCy₃0.100.66 g
TMDSO2.08.4 mL

Conclusion

This compound is a highly useful and versatile intermediate in organic synthesis. The protocols provided herein offer reliable methods for its preparation and further functionalization. Its potential as a precursor to key pharmaceutical intermediates, such as those used in the synthesis of Nabumetone, underscores its importance for researchers in drug discovery and development. The comprehensive data presented will aid in the seamless integration of this valuable building block into various synthetic strategies.

References

Application Notes and Protocols for the Preparation of N-[p-(N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-[p-(N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid. It includes detailed, step-by-step experimental protocols for a proposed synthetic pathway, a summary of representative quantitative data, and application notes for potential research uses. The synthesis involves the preparation of a key intermediate, 3-methoxy-2-naphthoic acid, followed by a plausible C-N cross-coupling reaction and subsequent conversion to the final hydroxamic acid. Visual diagrams are provided to illustrate the synthetic workflow and a potential biological mechanism of action.

Introduction and Potential Applications

Hydroxamic acids are a significant class of organic compounds characterized by the -C(=O)N(OH)R functional group. They are potent metal ion chelators, a property that underlies many of their biological activities.[1][2] This ability to bind metal ions, particularly zinc (Zn²⁺), makes them effective inhibitors of various metalloenzymes.[1][2]

The target molecule, N-[p-(N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid, combines the hydroxamic acid pharmacophore with a dimethylanilino-naphthalene scaffold. This unique structure suggests several potential applications:

  • Enzyme Inhibition: Like many hydroxamic acids, this compound is a candidate for the inhibition of histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), both of which are important targets in cancer therapy.[1]

  • Fluorescent Probes: The N,N-dimethylanilino naphthalene moiety is known for its fluorescent properties.[3] This could enable the development of fluorescent probes for biological imaging or assays.

  • Materials Science: Naphthalene derivatives are used in the development of organic electronic materials and functional polymers.[3]

This document outlines a plausible, though not explicitly published, synthetic route to this novel compound, based on established chemical principles. The starting material, 3-Methoxy-2-naphthoic acid, has been cited for its potential use in synthesizing the target compound.[4]

Proposed Synthetic Pathway

The proposed synthesis is a three-step process starting from commercially available 3-hydroxy-2-naphthoic acid.

  • Step 1: Methylation of 3-hydroxy-2-naphthoic acid to produce 3-methoxy-2-naphthoic acid.

  • Step 2: Amide Coupling of 3-methoxy-2-naphthoic acid with p-(N,N-dimethylamino)aniline. This is a proposed key step, assuming a direct amide formation or a C-N cross-coupling reaction on a suitably modified naphthalene core.

  • Step 3: Conversion to Hydroxamic Acid by reacting the intermediate amide with hydroxylamine.

Visualization of Synthetic Workflow

A 3-Hydroxy-2-naphthoic Acid B Step 1: Methylation (CH3I, K2CO3, DMF) A->B Reagents C 3-Methoxy-2-naphthoic Acid B->C Intermediate 1 D Step 2: Activation & Amide Coupling (EDC/HOBt, p-(N,N-dimethylamino)aniline) C->D Reagents E N-[p-(N,N-dimethylanilino)]-3-methoxy-2-naphthamide D->E Intermediate 2 F Step 3: Hydroxamic Acid Formation (NH2OH·HCl, Base) E->F Reagents G N-[p-(N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid F->G Final Product

Caption: Proposed synthetic workflow for the preparation of the target hydroxamic acid.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of 3-Methoxy-2-naphthoic acid (Intermediate 1)

This protocol is adapted from established methylation procedures for naphthoic acids.[4][5]

  • Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxy-2-naphthoic acid (10.0 g, 53.1 mmol), anhydrous potassium carbonate (18.4 g, 133 mmol), and N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Reagent: Stir the suspension at room temperature and slowly add methyl iodide (4.0 mL, 63.8 mmol) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 90°C and maintain for 10-12 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it into 500 mL of cold water. Acidify the aqueous solution to pH 2-3 with 6N HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 60°C.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 3-methoxy-2-naphthoic acid as a solid.

Protocol 3.2: Synthesis of N-[p-(N,N-dimethylanilino)]-3-methoxy-2-naphthamide (Intermediate 2)

This protocol employs a standard peptide coupling method to form the amide bond.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-methoxy-2-naphthoic acid (5.0 g, 24.7 mmol) in dry dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Activation: Add 1-Hydroxybenzotriazole (HOBt) (3.68 g, 27.2 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (5.21 g, 27.2 mmol) to the solution. Stir for 30 minutes at room temperature.

  • Addition of Amine: Add a solution of p-(N,N-dimethylamino)aniline (3.37 g, 24.7 mmol) in 20 mL of dry DCM to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 18-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Wash the reaction mixture sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure amide intermediate.

Protocol 3.3: Synthesis of N-[p-(N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (Final Product)

This protocol is a general method for converting esters or amides to hydroxamic acids.[1][6][7]

  • Preparation of Hydroxylamine Solution: In a separate flask, prepare a fresh solution of free hydroxylamine. Dissolve hydroxylamine hydrochloride (5.15 g, 74.1 mmol) in methanol (50 mL). In a beaker, dissolve potassium hydroxide (4.16 g, 74.1 mmol) in methanol (50 mL). Cool both solutions in an ice bath, then slowly add the KOH solution to the hydroxylamine hydrochloride solution with stirring. Let the mixture stand in the ice bath for 15 minutes, then filter off the precipitated KCl.

  • Reaction Setup: Dissolve the amide intermediate from Protocol 3.2 (e.g., 24.7 mmol theoretical) in methanol (100 mL) in a 500 mL round-bottom flask.

  • Reaction: Add the freshly prepared methanolic hydroxylamine solution to the amide solution. Stir the mixture at room temperature for 24-48 hours.

  • Work-up: Remove the solvent under reduced pressure. Add 100 mL of water to the residue and acidify carefully with cold 1N HCl to pH 5-6.

  • Isolation: The hydroxamic acid product should precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and diethyl ether. If necessary, purify further by recrystallization from a suitable solvent like ethanol or methanol.

Representative Quantitative Data

The following table summarizes the expected or representative data for the synthesis. Actual results may vary.

CompoundStepStarting Mass (g)Theoretical Moles (mmol)Product Mass (g)Yield (%)M.P. (°C)Appearance
3-Methoxy-2-naphthoic acid110.053.19.6~89%133-136Off-white solid
N-[p-(N,N-dimethylanilino)]-3-methoxy-2-naphthamide25.024.76.8~80%165-170Tan solid
N-[p-(N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid 36.819.84.8~70%>180 (dec.)Light yellow solid

Potential Mechanism of Action: HDAC Inhibition

Hydroxamic acids are classic zinc-binding groups. In HDAC enzymes, the hydroxamic acid moiety can coordinate with the Zn²⁺ ion in the active site, effectively blocking substrate access and inhibiting the enzyme's deacetylase activity. This leads to hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells.

Diagram of HDAC Inhibition

cluster_0 HDAC Active Site cluster_1 Inhibition Zinc Zn²⁺ Ion Histone Acetylated Histone Substrate Histone->Zinc Binding Hydroxamic_Acid Hydroxamic Acid Inhibitor (-CONHOH) Hydroxamic_Acid->Zinc Chelates HDAC HDAC Enzyme HDAC->Hydroxamic_Acid Blocked by Deacetylation Deacetylation HDAC->Deacetylation Catalyzes Gene_Repression Gene Repression Deacetylation->Gene_Repression Leads to

Caption: General mechanism of HDAC inhibition by a hydroxamic acid.

References

Application Notes and Protocols: The Use of Methyl 3-methoxy-2-naphthoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-naphthoate is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds. Its naphthalene core, substituted with methoxy and methyl ester functional groups, provides a versatile scaffold for the construction of complex molecular architectures with significant biological activity. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of pharmaceuticals, with a primary focus on the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen.

Core Applications in Pharmaceutical Synthesis

The principal application of this compound in the pharmaceutical industry is as a precursor for the synthesis of Naproxen. The conversion involves a multi-step process that transforms the methyl ester into the characteristic propanoic acid side chain of Naproxen. Additionally, derivatives of this compound are explored as potential lead compounds in drug discovery, with research suggesting anti-inflammatory and anti-cancer properties for related naphthoic acid derivatives.[1]

Synthesis of Naproxen from this compound: An Overview

The synthesis of (S)-Naproxen from this compound is a multi-step process that can be conceptually broken down into the following key transformations:

  • Hydrolysis of the Methyl Ester: The methyl ester group of this compound is hydrolyzed to the corresponding carboxylic acid, 3-methoxy-2-naphthoic acid.

  • Introduction of the Propionyl Group: A two-carbon unit with a carbonyl group is introduced at the 6-position of the naphthalene ring. A common industrial route to Naproxen involves the Friedel-Crafts acylation of 2-methoxynaphthalene to yield 2-acetyl-6-methoxynaphthalene, which serves as a key intermediate.[2] While a direct acylation of 3-methoxy-2-naphthoic acid is less common, analogous transformations can be envisioned.

  • Formation of the Propanoic Acid Side Chain and Enantioselective Synthesis: The acetyl group is then converted to the propanoic acid moiety. This is a critical stage where the stereochemistry of the final product is established to yield the pharmacologically active (S)-enantiomer. Various stereoselective methods have been developed for this purpose.

The following sections provide detailed experimental protocols for the synthesis of the starting material, this compound, and a plausible synthetic pathway to Naproxen.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Reaction Scheme:

Synthesis_of_Methyl_3_methoxy_2_naphthoate 3-Hydroxy-2-naphthoic_acid 3-Hydroxy-2-naphthoic acid Reagents K2CO3, CH3I DMF, 40 °C, 14 h 3-Hydroxy-2-naphthoic_acid->Reagents Methyl_3_methoxy_2_naphthoate This compound Reagents->Methyl_3_methoxy_2_naphthoate

Caption: Synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Hydroxy-2-naphthoic acid188.1810.1 g53.4 mmol1
Potassium carbonate (K₂CO₃)138.2129.5 g213.6 mmol4.0
Iodomethane (CH₃I)141.9417.3 mL277.7 mmol5.2
Anhydrous Dimethylformamide (DMF)-120 mL--
Saturated NH₄Cl solution-250 mL--
Ethyl acetate (EtOAc)-250 mL--
Anhydrous MgSO₄-30 g--

Procedure:

  • To an oven-dried 500 mL round-bottomed flask, add 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol) and potassium carbonate (29.5 g, 213.6 mmol).

  • Equip the flask with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Evacuate the flask and back-fill with argon (repeat three times).

  • Add anhydrous DMF (120 mL) via syringe, followed by the dropwise addition of iodomethane (17.3 mL, 277.7 mmol) over 2 minutes.

  • Immerse the flask in a pre-heated oil bath at 40 °C and stir the mixture for 14 hours.

  • Allow the flask to cool to room temperature and add saturated NH₄Cl solution (250 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ (30 g), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound as a colorless oil.

Quantitative Data:

ProductYield (g)Yield (%)Purity
This compound11.1 g96%>98% (by GC)
Protocol 2: Proposed Synthesis of (S)-Naproxen from this compound

This proposed pathway combines established synthetic transformations. Specific yields for each step with this particular substrate may vary and would require experimental optimization.

Workflow Diagram:

Naproxen_Synthesis_Workflow A This compound B Step 1: Hydrolysis A->B C 3-Methoxy-2-naphthoic acid B->C D Step 2: Friedel-Crafts Acylation C->D E 2-Acetyl-6-methoxynaphthalene D->E F Step 3: Asymmetric Synthesis of Propionic Acid Moiety E->F G (S)-Naproxen F->G

Caption: Proposed workflow for Naproxen synthesis.

Step 1: Hydrolysis of this compound

Procedure:

  • Dissolve this compound in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield 3-methoxy-2-naphthoic acid.

Expected Yield: Based on similar ester hydrolyses, a yield of >90% can be anticipated.

Step 2: Friedel-Crafts Acylation of 2-Methoxynaphthalene (Illustrative Analogy)

While a direct acylation of 3-methoxy-2-naphthoic acid is not the standard route, the following protocol for the acylation of the closely related 2-methoxynaphthalene illustrates the key transformation to introduce the acetyl group at the desired 6-position, which is a common industrial method for producing a key Naproxen precursor.[2]

Procedure:

  • In a three-necked flask, suspend anhydrous aluminum chloride in dry nitrobenzene at 0-5 °C.

  • Add acetyl chloride dropwise to the suspension.

  • Add 2-methoxynaphthalene portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.

  • Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify by recrystallization from methanol to obtain 2-acetyl-6-methoxynaphthalene.

Expected Yield: 45-55%.

Step 3: Asymmetric Synthesis of the Propionic Acid Moiety

Several methods exist for the stereoselective conversion of the acetyl group to the (S)-propionic acid side chain. One common approach involves an asymmetric bromination followed by a rearrangement and reduction.[4]

Procedure Outline:

  • Asymmetric Bromination: The ketone (2-acetyl-6-methoxynaphthalene) is reacted with a brominating agent in the presence of a chiral auxiliary to stereoselectively introduce a bromine atom at the alpha-position.

  • Rearrangement: The resulting alpha-bromo ketone undergoes a rearrangement reaction, often promoted by a silver salt, to form the corresponding methyl ester of the propionic acid.

  • Hydrolysis: The ester is then hydrolyzed to yield (S)-Naproxen.

Quantitative Data for Naproxen Synthesis (Illustrative from various routes):

StepIntermediate/ProductTypical Yield (%)
Friedel-Crafts Acylation2-Acetyl-6-methoxynaphthalene45-55
Asymmetric Synthesis(S)-Naproxen Methyl Ester70-85
Hydrolysis(S)-Naproxen>90
Overall (from 2-methoxynaphthalene) (S)-Naproxen ~30-45

Signaling Pathway: Mechanism of Action of Naproxen

Naproxen, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Platelet_Aggregation Platelet Aggregation Prostaglandins_Thromboxanes->Platelet_Aggregation Stomach_Lining_Protection Stomach Lining Protection Prostaglandins_Thromboxanes->Stomach_Lining_Protection Naproxen Naproxen Naproxen->COX1 Inhibition Naproxen->COX2 Inhibition

Caption: Naproxen inhibits COX-1 and COX-2 enzymes.

By blocking the action of COX enzymes, Naproxen reduces the production of prostaglandins, thereby alleviating pain and inflammation. The inhibition of COX-1 can also lead to some of the common side effects of NSAIDs, such as gastrointestinal irritation, due to the role of prostaglandins in protecting the stomach lining.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its primary role as a precursor to Naproxen highlights its importance in the production of widely used medications. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this compound effectively in their synthetic endeavors. Further research into the derivatives of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Reduction of Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical reduction of methyl 3-methoxy-2-naphthoate to (3-methoxy-2-naphthalenyl)methanol, a valuable intermediate in the synthesis of various organic compounds. Two primary methods are presented, utilizing either the potent reducing agent Lithium Aluminum Hydride (LiAlH₄) or a modified, milder Sodium Borohydride (NaBH₄) system. These protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development.

Introduction

The reduction of esters to primary alcohols is a fundamental transformation in organic chemistry. This compound, an aromatic ester, can be efficiently converted to (3-methoxy-2-naphthalenyl)methanol. This alcohol serves as a key building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The choice of reducing agent is critical and depends on the desired reactivity, selectivity, and safety considerations. Lithium Aluminum Hydride is a powerful, non-selective reducing agent, while Sodium Borohydride, typically unreactive towards esters, can be effectively employed under modified conditions for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the two detailed reduction protocols, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterProtocol 1: Lithium Aluminum Hydride (LiAlH₄)Protocol 2: Sodium Borohydride (NaBH₄) - Methanol System
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Solvent Anhydrous Diethyl Ether or THFTetrahydrofuran (THF) and Methanol (MeOH)
Temperature 0 °C to RefluxReflux (approx. 65 °C)
Reaction Time 1 - 4 hours2 - 5 hours
Typical Yield > 90%70 - 92%[1][2]
Work-up Aqueous acid or Fieser work-upAcid quench and extraction[1]
Safety Highly reactive with water and protic solvents.[3][4]Generates hydrogen gas upon reaction with methanol.

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a robust method for the reduction of this compound using the powerful reducing agent, Lithium Aluminum Hydride.[5][6][7] This method is highly efficient but requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.[3][4]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or THF)

  • Deionized Water

  • 10% Sulfuric Acid (or other suitable acid)

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

    • Suspend Lithium Aluminum Hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether (or THF) in the flask and cool the suspension to 0 °C using an ice bath.

  • Addition of Ester:

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (or THF).

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Work-up):

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Caution: The quenching process is highly exothermic and generates hydrogen gas. Perform this step slowly and carefully in a well-ventilated fume hood.

    • Slowly and sequentially add the following reagents dropwise:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous sodium hydroxide.

      • '3x' mL of water.

    • Stir the resulting mixture until a white granular precipitate forms.

  • Isolation and Purification:

    • Filter the mixture to remove the aluminum salts and wash the precipitate thoroughly with diethyl ether (or THF).

    • Combine the filtrate and the washings.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (3-methoxy-2-naphthalenyl)methanol.

    • If necessary, purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Sodium Borohydride (NaBH₄) - Methanol System

This protocol provides a milder alternative for the reduction of aromatic esters using a Sodium Borohydride-Tetrahydrofuran-Methanol system.[1] This method is generally safer and requires less stringent anhydrous conditions compared to the LiAlH₄ reduction.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 2N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1.0 equivalent) in THF.

    • To this stirred solution, add Sodium Borohydride powder (approximately 6 equivalents).

  • Reaction:

    • Heat the resulting suspension to reflux (around 65 °C) and stir for 15 minutes.

    • Slowly add Methanol (equal volume to THF) dropwise to the refluxing mixture.

    • Continue to reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Quenching and Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 2N HCl until the effervescence ceases.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Isolation:

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the resulting (3-methoxy-2-naphthalenyl)methanol by recrystallization or column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_product Final Product start This compound setup Reaction Setup (Inert Atmosphere for LiAlH₄) start->setup Dissolve in Anhydrous Solvent addition Add Reducing Agent (LiAlH₄ or NaBH₄) setup->addition reflux Heat to Reflux addition->reflux Stir quench Quench Reaction (H₂O/Acid) reflux->quench Cool extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography/Recrystallization) concentrate->purify product (3-methoxy-2-naphthalenyl)methanol purify->product signaling_pathway ester This compound (Ester) tetrahedral1 Tetrahedral Intermediate ester->tetrahedral1 Nucleophilic Attack hydride Hydride Addition (from LiAlH₄ or NaBH₄) aldehyde Aldehyde Intermediate tetrahedral1->aldehyde Elimination of Methoxide alkoxide Alkoxide aldehyde->alkoxide Nucleophilic Attack hydride2 Second Hydride Addition alcohol (3-methoxy-2-naphthalenyl)methanol (Primary Alcohol) alkoxide->alcohol Protonation protonation Protonation (Aqueous Work-up)

References

Application Notes and Protocols: Grignard Reaction of 6-bromo-2-methoxynaphthalene for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction of 6-bromo-2-methoxynaphthalene is a pivotal transformation in organic synthesis, enabling the formation of a key nucleophilic intermediate, 2-methoxy-6-naphthylmagnesium bromide. This organometallic reagent serves as a versatile building block for the introduction of the 2-methoxy-6-naphthyl moiety into a wide array of molecules. Its significance is particularly pronounced in the pharmaceutical industry, most notably as a crucial step in the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] This document provides detailed application notes and experimental protocols for the preparation of this Grignard reagent and its subsequent reaction with various electrophiles, offering a foundation for its application in drug discovery and development.

Data Presentation

Table 1: Reaction Parameters for the Formation of 2-methoxy-6-naphthylmagnesium bromide
ParameterValueReference
Starting Material 6-bromo-2-methoxynaphthalene[2]
Reagent Magnesium turnings[2]
Solvent Anhydrous Tetrahydrofuran (THF)[2]
Initiator Iodine (small crystal)[2]
Reaction Condition Reflux[2]
Atmosphere Inert (Nitrogen)[2]
Table 2: Application of 2-methoxy-6-naphthylmagnesium bromide in Synthesis
ElectrophileProductApplication/SignificanceReference
Trimethyl borate followed by oxidation6-methoxy-2-naphtholStarting material for various synthetic sequences.[2][2]
Carbon Dioxide (CO₂)6-methoxy-2-naphthoic acidPrecursor for Naproxen synthesis.[3][4][3][4]
N,N-dimethylformamide (DMF)6-methoxy-2-naphthaldehydeIntermediate for Nabumetone synthesis.[5][6][5][6]
Methyl vinyl ketone4-(6-methoxy-2-naphthyl)-3-buten-2-oneIntermediate for Nabumetone synthesis.[6][6]

Experimental Protocols

Protocol 1: Preparation of 2-methoxy-6-naphthylmagnesium bromide

This protocol is adapted from a standard procedure for Grignard reagent formation.[2][7]

Materials:

  • 6-bromo-2-methoxynaphthalene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal

  • Nitrogen gas supply

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of 6-bromo-2-methoxynaphthalene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings.

  • The reaction is initiated by gentle heating. The disappearance of the iodine color and the spontaneous refluxing of the solvent indicate the start of the reaction.[7]

  • Once the reaction has initiated, add the remaining 6-bromo-2-methoxynaphthalene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution is typically cloudy and dark.

Protocol 2: Synthesis of 6-methoxy-2-naphthoic acid via Carboxylation

This protocol describes the reaction of the Grignard reagent with carbon dioxide.[3][4]

Materials:

  • Solution of 2-methoxy-6-naphthylmagnesium bromide in THF (from Protocol 1)

  • Dry ice (solid CO₂)

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Separatory funnel

Procedure:

  • Reaction with CO₂: In a separate flask, place an excess of crushed dry ice. Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. A large excess of CO₂ is used to minimize the formation of ketone byproducts.[4]

  • Quenching: Allow the mixture to warm to room temperature as the excess CO₂ sublimes. A solid mass will form.

  • Acidification: Quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid until the solid dissolves and the solution becomes acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude 6-methoxy-2-naphthoic acid. The product can be further purified by recrystallization.

Mandatory Visualization

Grignard_Reaction_Pathway cluster_start Starting Material cluster_reagent Grignard Formation cluster_intermediate Grignard Reagent cluster_electrophiles Electrophiles cluster_products Products 6-bromo-2-methoxynaphthalene 6-bromo-2-methoxynaphthalene Grignard 2-methoxy-6-naphthyl magnesium bromide 6-bromo-2-methoxynaphthalene->Grignard + Mg, THF Mg Mg THF THF Carboxylic_Acid 6-methoxy-2-naphthoic acid Grignard->Carboxylic_Acid + CO₂ Aldehyde 6-methoxy-2-naphthaldehyde Grignard->Aldehyde + DMF Alcohol Secondary Alcohol Grignard->Alcohol + RCHO CO2 1. CO₂ 2. H₃O⁺ DMF 1. DMF 2. H₃O⁺ RCHO 1. RCHO 2. H₃O⁺

Caption: Synthetic pathway of the Grignard reaction.

Experimental_Workflow Start Start Flame_Dry_Apparatus Flame-Dry Apparatus under N₂ Start->Flame_Dry_Apparatus Add_Mg_and_Iodine Add Mg turnings and Iodine crystal Flame_Dry_Apparatus->Add_Mg_and_Iodine Prepare_Bromide_Solution Prepare 6-bromo-2-methoxynaphthalene solution in anhydrous THF Add_Mg_and_Iodine->Prepare_Bromide_Solution Initiate_Reaction Initiate Reaction (gentle heating) Prepare_Bromide_Solution->Initiate_Reaction Add_Bromide_Dropwise Add bromide solution dropwise maintaining reflux Initiate_Reaction->Add_Bromide_Dropwise Reflux Reflux for 30-60 min Add_Bromide_Dropwise->Reflux Grignard_Formation_Complete Grignard Reagent Formed? Reflux->Grignard_Formation_Complete Grignard_Formation_Complete->Initiate_Reaction No React_with_Electrophile React with Electrophile (e.g., CO₂, DMF) Grignard_Formation_Complete->React_with_Electrophile Yes Quench_and_Acidify Quench and Acidify React_with_Electrophile->Quench_and_Acidify Extract_Product Extract Product with Organic Solvent Quench_and_Acidify->Extract_Product Dry_and_Concentrate Dry and Concentrate Extract_Product->Dry_and_Concentrate Purify_Product Purify Product (e.g., Recrystallization) Dry_and_Concentrate->Purify_Product End End Purify_Product->End

Caption: Experimental workflow for Grignard synthesis.

References

Application Notes and Protocols for the Analytical Characterization of Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-methoxy-2-naphthoate is an aromatic ester with potential applications in organic synthesis and pharmaceutical development. A thorough analytical characterization is crucial for its identification, purity assessment, and quality control. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thermal Analysis (DSC/TGA), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

Experimental Protocol

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-32 (adjust for desired signal-to-noise ratio).

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or higher (due to the lower natural abundance of ¹³C).

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay: 2-5 seconds.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
Naphthyl-H~7.2 - 8.2Multiplet6H~110 - 135
OCH₃ (ester)~3.9Singlet3H~52
OCH₃ (ether)~4.0Singlet3H~56
C=O (ester)---~167
Naphthyl-C-O---~155

Note: The chemical shifts are predicted based on the analysis of similar naphthalene derivatives and general NMR principles. Actual experimental values may vary slightly.

Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C Spectrum Transfer->Acquire_13C Process Process Spectra Acquire_1H->Process Acquire_13C->Process Assign Assign Peaks Process->Assign Report Generate Report Assign->Report

Caption: Workflow for NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound, making it ideal for purity assessment and quality control.

Experimental Protocol

Instrumentation:

  • A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan, expected to be around 230-250 nm.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase or methanol (e.g., 1 mg/mL).

  • For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

Table 2: Typical HPLC Performance Data

Parameter Expected Value
Retention Time (tR) Dependent on exact conditions, but expected to be well-retained.
Tailing Factor ≤ 1.5
Theoretical Plates > 2000
Linearity (r²) > 0.999
Limit of Detection (LOD) ng/mL range
Limit of Quantification (LOQ) ng/mL range

Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase Prep_Std Prepare Standards Filter Filter Solutions Prep_Std->Filter Prep_Sample Prepare Sample Prep_Sample->Filter Equilibrate Equilibrate System Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Detect UV Detection Inject->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, providing a highly specific method for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a DB-5ms or HP-5ms).

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.5 mL/min.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 280 °C.

    • Final hold: 5-10 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane to a concentration of approximately 10-100 µg/mL.

Data Presentation

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Interpretation Relative Intensity
216Molecular Ion [M]⁺Moderate
185[M - OCH₃]⁺High
157[M - COOCH₃]⁺Moderate
127Naphthalene fragmentModerate

Note: Fragmentation patterns are predicted based on common fragmentation pathways for aromatic esters.[1][2]

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Mass_Spec Mass Spectrum TIC->Mass_Spec Identify Identify Compound Mass_Spec->Identify

Caption: Workflow for GC-MS analysis of this compound.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of a material, such as melting point and thermal stability.

Experimental Protocol

Instrumentation:

  • A DSC instrument and a TGA instrument, or a simultaneous TGA/DSC analyzer.

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 20-50 mL/min).

  • Record the heat flow as a function of temperature.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Record the mass loss as a function of temperature.

Data Presentation

Table 4: Expected Thermal Analysis Data for this compound

Parameter Technique Expected Observation
Melting Point (Tm) DSCA sharp endothermic peak corresponding to the melting of the crystalline solid.
Decomposition Temperature (Td) TGAOnset of significant mass loss, indicating thermal decomposition.
Residual Mass TGAPercentage of mass remaining at the end of the experiment.

Visualization

Thermal_Analysis_Logic cluster_dsc DSC Analysis cluster_tga TGA Analysis Heat_DSC Heat Sample Measure_Heat_Flow Measure Heat Flow Heat_DSC->Measure_Heat_Flow Detect_Melting Detect Melting (Endotherm) Measure_Heat_Flow->Detect_Melting Heat_TGA Heat Sample Measure_Mass_Loss Measure Mass Loss Heat_TGA->Measure_Mass_Loss Determine_Stability Determine Thermal Stability Measure_Mass_Loss->Determine_Stability Sample Sample: this compound Sample->Heat_DSC Sample->Heat_TGA

Caption: Logical relationship in the thermal analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.

Experimental Protocol

Instrumentation:

  • An FTIR spectrometer.

Sample Preparation (KBr Pellet Technique):

  • Thoroughly dry potassium bromide (KBr) powder.

  • Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Spectral Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹).

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Presentation

Table 5: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3050C-H stretchAromatic
~2950, ~2850C-H stretchAliphatic (CH₃)
~1720C=O stretchEster
~1600, ~1470C=C stretchAromatic Ring
~1250, ~1050C-O stretchEster and Ether

Note: These are characteristic absorption ranges and the actual spectrum may show more complex patterns.

Visualization

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition cluster_analysis Data Analysis Mix Mix Sample with KBr Grind Grind Mixture Mix->Grind Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Assign_Peaks Assign Characteristic Peaks Sample_Scan->Assign_Peaks Confirm_Structure Confirm Functional Groups Assign_Peaks->Confirm_Structure

Caption: Workflow for FTIR analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 3-methoxy-2-naphthoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and product purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors related to reaction conditions and reagents. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Deprotonation of 3-hydroxy-2-naphthoic acid: The reaction proceeds via a Williamson ether synthesis mechanism, which requires the formation of a phenoxide ion. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully deprotonated, leading to low conversion.

    • Solution: Ensure you are using a suitable base and the correct stoichiometry. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) may improve deprotonation efficiency. Always use freshly dried, high-purity base.[1]

  • Presence of Water: Water in the reaction mixture can consume the base and react with the methylating agent, reducing the efficiency of the desired reaction. Carbonate bases are known to be hygroscopic.

    • Solution: Use anhydrous solvents (e.g., dry DMF or acetone) and ensure all glassware is thoroughly dried before use. Consider drying the base before the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter.

    • Too Low: Insufficient temperature can lead to a slow reaction rate and incomplete conversion.

    • Too High: Elevated temperatures can promote side reactions, such as elimination or decomposition of the product.[2]

    • Solution: The optimal temperature often falls within the 50-100 °C range for Williamson ether synthesis.[2] A well-documented procedure specifies a reaction temperature of 40 °C. It is advisable to monitor the reaction progress by TLC to determine the optimal reaction time at a given temperature.

  • Loss of Methylating Agent: Methyl iodide is volatile.

    • Solution: If running the reaction at or near the boiling point of the solvent, ensure a well-sealed reaction vessel with an efficient condenser to prevent the loss of methyl iodide. In some cases, adding the methylating agent in portions throughout the reaction can help maintain its concentration.

  • Inefficient Stirring: In a heterogeneous mixture (e.g., with solid K₂CO₃), inefficient stirring can lead to poor contact between reactants.

    • Solution: Use a suitable stir bar and a stir plate that provides vigorous agitation to ensure the reaction mixture is homogeneous.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reactions in this synthesis are C-alkylation and elimination.

  • C-Alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it can react at the oxygen or the carbon of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of a methylated naphthoic acid derivative at a ring carbon.

    • Solvent Choice: The choice of solvent can significantly influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile tend to favor O-alkylation. In contrast, protic solvents can solvate the oxygen of the phenoxide, making the carbon more nucleophilic.

    • Minimization: Use a polar aprotic solvent like DMF.

  • Elimination: Although less common with a primary alkyl halide like methyl iodide, elimination reactions can be promoted by excessively high temperatures or the use of a very strong, sterically hindered base.[1]

    • Minimization: Maintain the reaction temperature within the optimal range and use a base appropriate for the substrate.

Q3: My final product is difficult to purify. What are the common impurities and the best purification strategies?

A3: Common impurities include unreacted starting material (3-hydroxy-2-naphthoic acid), the C-alkylated byproduct, and residual base or methylating agent.

Purification Strategies:

  • Work-up: After the reaction, a standard work-up procedure involving quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent (e.g., ethyl acetate), is crucial to remove the base and other water-soluble impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting material and side products. A silica gel column with a gradient elution of hexane and ethyl acetate is typically used. The less polar this compound will elute before the more polar 3-hydroxy-2-naphthoic acid.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an efficient final purification step.[3][4][5][6] Suitable solvent systems can be determined empirically, often involving a polar solvent like methanol or ethanol, potentially with the addition of water as an anti-solvent. Recrystallization is particularly good for achieving very high purity.[3]

Frequently Asked Questions (FAQs)

Q4: What is the recommended experimental protocol for achieving a high yield of this compound?

A4: A reliable, high-yield protocol has been published in Organic Syntheses. This procedure involves the reaction of 3-hydroxy-2-naphthoic acid with methyl iodide in DMF using potassium carbonate as the base.

Experimental Protocol:

  • Reactants: 3-hydroxy-2-naphthoic acid, potassium carbonate (4.0 equivalents), methyl iodide (5.2 equivalents).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Combine 3-hydroxy-2-naphthoic acid and potassium carbonate in a dried round-bottomed flask under an inert atmosphere (e.g., argon).

    • Add anhydrous DMF via syringe.

    • Add methyl iodide dropwise.

    • Heat the mixture to 40 °C and stir for 14 hours.

    • After cooling, quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

  • Reported Yield: 96%.

Q5: Can I use other methylating agents besides methyl iodide?

A5: Yes, other methylating agents can be used, but their reactivity and safety profiles differ.

  • Dimethyl sulfate (DMS): Highly effective but also highly toxic and carcinogenic.[7] It should be handled with extreme caution.

  • Dimethyl carbonate (DMC): A greener, less toxic alternative to methyl iodide and dimethyl sulfate.[7] It is less reactive and may require more forcing conditions (e.g., higher temperatures or the use of a phase-transfer catalyst).

Q6: How does the choice of base affect the reaction?

A6: The base is crucial for deprotonating the hydroxyl group of the starting material. The choice of base can impact the reaction rate and yield.

BaseTypical SolventRelative StrengthComments
K₂CO₃ Acetone, DMFWeakCommonly used and effective, but may require longer reaction times or higher temperatures. It is hygroscopic.
NaOH/KOH Alcohols, Water (with PTC)StrongMore reactive than carbonates, can lead to faster reaction rates. Requires careful control to avoid side reactions.
NaH THF, DMFVery StrongHighly effective for complete deprotonation, but requires strictly anhydrous conditions and careful handling due to its reactivity with water.[1]

Q7: Is a phase-transfer catalyst (PTC) beneficial for this reaction?

A7: A phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, particularly when using an inorganic base like NaOH or KOH in a two-phase system (e.g., an organic solvent and water). The PTC facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the naphthoic acid, which can improve the reaction rate and yield.[8][9][10]

Data Presentation

Table 1: Comparison of Reaction Conditions and Reported Yields for O-methylation of Naphthol Derivatives

Methylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Notes
Methyl Iodide K₂CO₃DMF401496High yield under mild conditions.
Dimethyl SulfateK₂CO₃AcetoneReflux2.584.8High yield, but DMS is highly toxic. Yield reported for a similar substrate.[7]
Dimethyl CarbonateNaOHWater (with PTC)60-853-6>90A greener alternative, often requires a PTC. Yield reported for 1-naphthol.[7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine 3-hydroxy-2-naphthoic acid and K₂CO₃ add_dmf Add anhydrous DMF start->add_dmf add_meI Add Methyl Iodide add_dmf->add_meI heat Heat to 40°C and stir for 14h add_meI->heat quench Quench with NH₄Cl (aq) heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield? incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions purification_loss Loss during Purification low_yield->purification_loss check_base Check Base (Strength, Stoichiometry, Purity) incomplete_reaction->check_base check_temp Optimize Temperature incomplete_reaction->check_temp check_solvent Ensure Anhydrous Solvent incomplete_reaction->check_solvent c_alkylation C-Alkylation side_reactions->c_alkylation elimination Elimination side_reactions->elimination optimize_chromatography Optimize Chromatography purification_loss->optimize_chromatography check_extractions Check Extraction pH & Solvent purification_loss->check_extractions

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-methoxy-2-naphthoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and high-yielding method is the one-pot methylation of 3-hydroxy-2-naphthoic acid. This reaction utilizes a methylating agent, such as iodomethane (methyl iodide), in the presence of a base like potassium carbonate in a suitable solvent like N,N-dimethylformamide (DMF).[1] This process methylates both the phenolic hydroxyl group and the carboxylic acid group in a single step.

Q2: What are the typical yields for this synthesis?

A2: Well-optimized protocols, such as the one described in Organic Syntheses, report high yields, often around 96%, after purification by column chromatography.[1]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Iodomethane is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[1][2] DMF is also a skin and respiratory irritant. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., wet DMF, old potassium carbonate).2. Insufficient amount of methylating agent.3. Reaction temperature too low or reaction time too short.1. Use anhydrous DMF and freshly powdered, dry potassium carbonate.[1]2. Use a sufficient excess of iodomethane (e.g., 5.2 equivalents as per the reference protocol).[1]3. Ensure the reaction is maintained at the recommended temperature (e.g., 40°C) for the specified duration (e.g., 14 hours).[1]
Presence of a Major Impurity with a Lower Rf on TLC 1. Incomplete methylation of the carboxylic acid, leading to the formation of 3-methoxy-2-naphthoic acid.2. Incomplete methylation of the hydroxyl group, resulting in Methyl 3-hydroxy-2-naphthoate.1. & 2. Increase the amount of methylating agent and/or the reaction time. Ensure the base is of good quality and adequately dispersed in the reaction mixture. The product can be purified from these byproducts using column chromatography.[1]
Presence of a Non-polar Impurity 1. The starting material, 3-hydroxy-2-naphthoic acid, may contain 2-naphthol as an impurity.[4] This impurity can be methylated to form 2-methoxynaphthalene.1. Use high-purity 3-hydroxy-2-naphthoic acid. If the impurity is present, it can be separated from the desired product by column chromatography.
Difficult Purification 1. The crude product is an oil that is difficult to handle.2. Overlapping spots on TLC, making separation by column chromatography challenging.1. The product, this compound, is reported to be a colorless oil or a low-melting solid (m.p. 50-53°C).[2] Cooling the oil may induce crystallization.2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.

Potential Side Reactions

While the primary reaction is the exhaustive methylation of 3-hydroxy-2-naphthoic acid, several side reactions can occur, leading to impurities.

Side Product Name Chemical Structure Reason for Formation Notes on Separation
3-methoxy-2-naphthoic acidC₁₂H₁₀O₃Incomplete methylation of the carboxylic acid group.More polar than the final product. Can be separated by column chromatography or an aqueous basic wash.
Methyl 3-hydroxy-2-naphthoateC₁₂H₁₀O₃Incomplete methylation of the phenolic hydroxyl group.More polar than the final product. Separable by column chromatography.
2-methoxynaphthaleneC₁₁H₁₀OMethylation of 2-naphthol impurity present in the starting material.[4]Less polar than the final product. Separable by column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (MeI)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottomed flask, add 3-hydroxy-2-naphthoic acid and potassium carbonate.

  • Equip the flask with a magnetic stir bar and a septum, and place it under an inert atmosphere (e.g., argon).

  • Add anhydrous DMF via syringe, followed by the dropwise addition of iodomethane.

  • Heat the reaction mixture to 40°C and stir for 14 hours.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain this compound as a colorless oil.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products & Byproducts 3-hydroxy-2-naphthoic_acid 3-hydroxy-2-naphthoic acid Methyl_3-methoxy-2-naphthoate This compound (Desired Product) 3-hydroxy-2-naphthoic_acid->Methyl_3-methoxy-2-naphthoate Main Reaction 3-methoxy-2-naphthoic_acid 3-methoxy-2-naphthoic acid 3-hydroxy-2-naphthoic_acid->3-methoxy-2-naphthoic_acid Incomplete Esterification Methyl_3-hydroxy-2-naphthoate Methyl 3-hydroxy-2-naphthoate 3-hydroxy-2-naphthoic_acid->Methyl_3-hydroxy-2-naphthoate Incomplete Etherification CH3I Iodomethane (CH3I) CH3I->Methyl_3-methoxy-2-naphthoate K2CO3 K2CO3 (Base) K2CO3->Methyl_3-methoxy-2-naphthoate 2-methoxynaphthalene 2-methoxynaphthalene 2-naphthol_impurity 2-naphthol (Impurity) 2-naphthol_impurity->2-methoxynaphthalene Side Reaction

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow Start Synthesis of Methyl 3-methoxy-2-naphthoate Reaction_Monitoring Monitor Reaction (TLC) Start->Reaction_Monitoring Desired_Product Desired Product Formed? Reaction_Monitoring->Desired_Product Workup_Purification Workup and Purification Desired_Product->Workup_Purification Yes Troubleshoot Troubleshoot Reaction Desired_Product->Troubleshoot No Check_Reagents Check Reagent Quality (Anhydrous solvents, fresh base) Troubleshoot->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Stoichiometry) Troubleshoot->Check_Conditions Analyze_Byproducts Analyze Byproducts (TLC, Spectroscopy) Troubleshoot->Analyze_Byproducts Check_Reagents->Start Adjust & Retry Check_Conditions->Start Adjust & Retry Analyze_Byproducts->Workup_Purification Optimize Purification

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Troubleshooting Low Yield in Naphthoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields during the esterification of naphthoic acid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of naphthoic acid?

A1: The most prevalent and direct method for the esterification of naphthoic acid is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3][4] To drive the reaction equilibrium towards the product, the alcohol is often used in a large excess, functioning as both a reactant and a solvent.[1]

Q2: Why is my naphthoic acid esterification reaction resulting in a low yield?

A2: Low yields in Fischer esterification are frequently due to the reversible nature of the reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[1][5] Other contributing factors can include an insufficient amount of catalyst, suboptimal reaction temperature, or an inadequate reaction time.[1] Steric hindrance, particularly with bulky alcohols or substituted naphthoic acids, can also slow down the reaction rate.[5]

Q3: How can I improve the yield of my naphthoic acid esterification?

A3: To enhance the yield, the reaction equilibrium must be shifted to favor the formation of the ester. This can be accomplished by:

  • Using a large excess of the alcohol: This increases the concentration of one of the reactants, pushing the equilibrium forward according to Le Châtelier's principle.[1][5][6]

  • Removing water as it forms: This is a highly effective method to drive the reaction to completion.[1][5] This can be done by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[1][5]

Q4: What are suitable catalysts for the esterification of naphthoic acid?

A4: Strong Brønsted acids are typically used as catalysts for Fischer esterification.[1] Common and effective choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1] Lewis acids can also be employed.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the esterification can be effectively monitored by Thin-Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the naphthoic acid spot and the appearance of the ester product spot on the TLC plate.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Ester Yield The reaction has not reached equilibrium, or the equilibrium is unfavorable.- Increase the reaction time.- Ensure the reaction is heated to an appropriate temperature (reflux).- Use a larger excess of the alcohol.- Confirm the acid catalyst is active and added in a sufficient amount.[1]
Presence of water in reagents or formed during the reaction.- Use anhydrous alcohol and solvents.- Employ a Dean-Stark trap to remove water azeotropically.[1]
Incomplete Reaction (Starting material remains) The reaction has reached equilibrium, but conversion is not complete.- Drive the equilibrium forward by removing water (e.g., Dean-Stark trap) or by using a larger excess of the alcohol.[1]
Formation of Side Products The reaction temperature is too high, leading to decomposition or other side reactions.- Lower the reaction temperature and monitor for improvement.[1]
Ether formation from the alcohol, especially with primary and secondary alcohols under strongly acidic conditions and high temperatures.- Reduce the reaction temperature.- Use a milder acid catalyst or a lower concentration of the strong acid.

Data Presentation: Catalyst Performance in Naphthalene Dicarboxylic Acid Esterification

CatalystCatalyst Loading (wt%)Methanol to 2,6-NDCA Ratio (mass)Temperature (°C)Time (h)2,6-NDCA Conversion (%)Reference
Ammonium Molybdate16:11900.595.03[7]
Sodium Tungstate36:1215392.80[7]

Experimental Protocols

General Protocol for Fischer Esterification of 1-Naphthoic Acid

This protocol describes a general method for synthesizing an alkyl 1-naphthoate.

Materials:

  • 1-Naphthoic Acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-naphthoic acid in a large excess of the desired anhydrous alcohol (e.g., 10-20 equivalents).[1]

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours, monitoring its progress by TLC.[1]

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature.[1]

  • Solvent Removal: Reduce the volume of the alcohol using a rotary evaporator.[1]

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel.[1] Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted naphthoic acid), and finally with brine.[1]

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.[1]

  • Purification: The crude product can be further purified by distillation or column chromatography if necessary.[1]

Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Naphthoic Acid in excess Alcohol catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Excess Alcohol cool->evaporate extract Extract with Organic Solvent & Wash (NaHCO₃, Brine) evaporate->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify

Caption: Workflow for the esterification of naphthoic acid.

Troubleshooting_Tree start Low Ester Yield? check_reagents Are reagents anhydrous? start->check_reagents Yes check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Use anhydrous reagents. check_reagents->solution_reagents No check_equilibrium Is equilibrium unfavorable? check_conditions->check_equilibrium Yes solution_conditions Increase reaction time/ temperature. check_conditions->solution_conditions No solution_equilibrium Increase alcohol excess. Use Dean-Stark trap. check_equilibrium->solution_equilibrium Yes no_issue Investigate other issues (e.g., purification loss). check_equilibrium->no_issue No

References

preventing byproduct formation in Grignard reactions of naphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation and optimize Grignard reactions involving naphthalenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Grignard reactions with naphthalenes and what causes them?

A1: The two most prevalent byproducts are binaphthyl and naphthalene.[1]

  • Binaphthyl: This is a homocoupled dimer formed through a side reaction known as Wurtz coupling.[1][2] It occurs when the newly formed naphthylmagnesium halide reacts with a molecule of unreacted bromonaphthalene.[3][4] High local concentrations of the bromonaphthalene and elevated temperatures can increase the rate of this reaction.[4][5]

  • Naphthalene: This byproduct is a strong indicator of protonation or quenching of the Grignard reagent.[2][3] Naphthylmagnesium halides are potent bases and will react readily with any source of acidic protons, most commonly trace amounts of water, to form naphthalene.[1][3]

Q2: Why are anhydrous conditions so critical for this reaction?

A2: Grignard reagents are extremely strong bases and are highly sensitive to moisture.[3][6] If any water is present in the glassware, solvents, starting materials, or atmosphere, it will protonate the Grignard reagent as it forms.[1] This "quenching" reaction converts the reactive naphthylmagnesium halide into unreactive naphthalene, which reduces the yield of the desired product.[3] Therefore, maintaining strictly anhydrous (dry) conditions is the most critical factor for success.[7]

Q3: What are the visual signs of a successful Grignard reaction initiation?

A3: Several visual cues indicate that the reaction has successfully initiated. These include the appearance of bubbles on the surface of the magnesium turnings, a noticeable warming of the reaction flask due to the exothermic nature of the reaction, and the reaction mixture turning cloudy or a characteristic grey-brown color.[3] If an iodine crystal was used as an activator, its purple or brown color will fade as it is consumed.[3]

Q4: Which solvent, diethyl ether or tetrahydrofuran (THF), is better for this reaction?

A4: Both diethyl ether and THF are suitable aprotic solvents essential for stabilizing the Grignard reagent.[3][8][9] THF is sometimes preferred as it can offer better stabilization of the organomagnesium species.[3][10] The choice may also depend on the temperature requirements of the subsequent reaction steps, as THF has a higher boiling point (66 °C) than diethyl ether (35 °C).[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the Grignard reaction of naphthalenes.

Issue 1: High Levels of Binaphthyl Byproduct Detected
  • Primary Cause: Wurtz Coupling Reaction. This side reaction is favored by a high local concentration of the naphthalene halide and elevated temperatures.[4][11]

  • Solutions:

    • Slow, Dropwise Addition: Add the bromonaphthalene solution to the magnesium turnings dropwise using an addition funnel.[3][4] This maintains a low concentration of the halide, minimizing the chance it will react with the already-formed Grignard reagent.[1]

    • Temperature Control: The reaction is exothermic, so maintain a controlled temperature.[12] Gentle reflux is often sufficient, but excessive heating should be avoided as it can accelerate the rate of Wurtz coupling.[3][4] For some systems, maintaining a lower temperature (e.g., below 10°C) with an ice bath during addition can be beneficial.[4]

Issue 2: Significant Amount of Naphthalene Found in Product Mixture
  • Primary Cause: Protonation of the Grignard reagent by an acidic proton source, most commonly water.[3]

  • Solutions:

    • Rigorous Anhydrous Technique: All glassware must be scrupulously dried before use, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under an inert gas.[3]

    • Use Anhydrous Solvents: Solvents must be of anhydrous grade.

    • Ensure Dry Starting Materials: The bromonaphthalene starting material should be free of moisture. If purity is a concern, it may need to be purified by distillation before use.[3]

    • Maintain an Inert Atmosphere: The entire reaction must be conducted under a positive pressure of a dry, inert gas like nitrogen or argon to prevent atmospheric moisture from entering the system.[3]

Issue 3: The Reaction Fails to Initiate
  • Primary Causes: An inactive magnesium surface or the presence of moisture.[3]

  • Solutions:

    • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be broken to initiate the reaction.[3]

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium.[3] The disappearance of the iodine color indicates activation.[3]

      • Mechanical Activation: In an inert atmosphere, gently crush the magnesium turnings with a dry glass rod to expose a fresh metal surface.[3]

    • Ensure Anhydrous Conditions: Even trace amounts of water can prevent the reaction from starting. Re-verify that all components of the reaction system (glassware, solvents, reagents, and atmosphere) are completely dry.[3]

Data Presentation

Table 1: Summary of Common Byproducts and Prevention Strategies

ByproductFormation PathwayKey CausesPrevention Strategies
Binaphthyl Wurtz CouplingHigh local concentration of aryl halide; High temperatureSlow, dropwise addition of aryl halide; Maintain controlled, gentle reflux; Avoid overheating
Naphthalene Protonation of Grignard ReagentPresence of water or other acidic protonsRigorous anhydrous technique (dry glassware, solvents); Maintain inert atmosphere (N₂ or Ar)

Table 2: Typical Reaction Parameters for Naphthylmagnesium Bromide Formation

ParameterConditionRationale
Starting Halide 1-Bromonaphthalene or 2-BromonaphthaleneReadily available and suitably reactive aryl halides.[3]
Magnesium Turnings (1.1 - 1.2 equivalents)A slight excess ensures the complete conversion of the aryl halide.[3]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherEthereal solvents are essential to solvate and stabilize the Grignard reagent.[3]
Initiation Small crystal of iodine or a few drops of 1,2-dibromoethaneActivates the magnesium surface to initiate the reaction.[3]
Temperature Room temperature to gentle reflux (e.g., 50-60°C in THF)The reaction is exothermic but may need gentle initial heating to start.[3]
Reaction Time 1 - 3 hoursTo ensure the reaction proceeds to completion.[3]
Atmosphere Dry Nitrogen or ArgonPrevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[3]

Experimental Protocols

General Protocol for the Preparation of Naphthylmagnesium Bromide
  • Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a pressure-equalizing dropping funnel. Rigorously dry all glassware by flame-drying under vacuum or oven-drying and cool under a positive pressure of dry nitrogen or argon.[3]

  • Reagents: Place magnesium turnings (1.1 eq.) and a small crystal of iodine in the reaction flask.[3]

  • Solvent and Initiation: Add a small portion of anhydrous THF or diethyl ether via syringe to the flask, just enough to cover the magnesium. Prepare a solution of bromonaphthalene (1.0 eq.) in the remaining anhydrous solvent and load it into the dropping funnel.

  • Initiation: Add a small amount of the bromonaphthalene solution to the magnesium suspension. The reaction should initiate, evidenced by bubbling and a gentle reflux.[3] If it does not start, gently warm the flask with a heat gun until initiation is observed and the iodine color fades.[3]

  • Addition: Once the reaction is steadily refluxing, add the remaining bromonaphthalene solution dropwise from the funnel at a rate that maintains a gentle, continuous reflux.[3]

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, gently reflux for an additional 30-60 minutes to ensure all the magnesium has been consumed.[3] The resulting cloudy, grey-brown solution is the Grignard reagent and should be used promptly.[3]

Visualizations

Reaction Pathways in Naphthalene Grignard Synthesis NaphthylBr Naphthyl-Br Grignard Naphthyl-MgBr (Desired Product) NaphthylBr->Grignard Anhydrous Ether (THF) Mg Mg Mg->Grignard Anhydrous Ether (THF) Binaphthyl Binaphthyl (Wurtz Byproduct) Grignard->Binaphthyl + Naphthyl-Br (High Concentration) Naphthalene Naphthalene (Protonation Byproduct) Grignard->Naphthalene + H⁺ H2O H₂O (Moisture)

Caption: Key reaction pathways in naphthalene Grignard synthesis.

Troubleshooting Workflow for Low Yield Start Low Yield or Impure Product CheckBinaphthyl Is Binaphthyl a major byproduct? Start->CheckBinaphthyl CheckNaphthalene Is Naphthalene a major byproduct? CheckBinaphthyl->CheckNaphthalene No Sol_Wurtz Reduce Wurtz Coupling: 1. Slow halide addition. 2. Control temperature. CheckBinaphthyl->Sol_Wurtz Yes CheckInitiation Did the reaction fail to initiate? CheckNaphthalene->CheckInitiation No Sol_Protonation Improve Anhydrous Technique: 1. Rigorously dry glassware. 2. Use anhydrous solvents. 3. Maintain inert atmosphere. CheckNaphthalene->Sol_Protonation Yes Sol_Initiation Address Initiation Failure: 1. Activate Mg (I₂, heat). 2. Re-check for moisture. CheckInitiation->Sol_Initiation Yes End Optimized Reaction CheckInitiation->End No Sol_Wurtz->End Sol_Protonation->End Sol_Initiation->End

Caption: Troubleshooting flowchart for low yield in naphthalene Grignard reactions.

Grignard Reagent Preparation Workflow Step1 1. Setup & Dry Glassware (Inert Atmosphere N₂/Ar) Step2 2. Add Mg Turnings & Activator (e.g., I₂) Step1->Step2 Step3 3. Add Small Portion of Naphthyl-Br Solution Step2->Step3 Step4 4. Confirm Initiation (Bubbling, Heat, Color Change) Step3->Step4 Step5 5. Slow, Dropwise Addition of Remaining Naphthyl-Br Step4->Step5 If No, Gently Warm Step6 6. Maintain Gentle Reflux During Addition Step5->Step6 Step7 7. Stir to Completion (e.g., 30-60 min post-addition) Step6->Step7 Step8 8. Use Grignard Reagent Promptly Step7->Step8

Caption: Standard experimental workflow for preparing a Grignard reagent.

References

Technical Support Center: Purification of Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of Methyl 3-methoxy-2-naphthoate. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the purification of this compound.

Q1: My final product has a low melting point and appears as an oil or waxy solid. What are the likely impurities?

A1: A low or broad melting point, or the product appearing as an oil, suggests the presence of impurities. The most common impurities include:

  • Unreacted Starting Material: 3-hydroxy-2-naphthoic acid may not have fully reacted.

  • Solvent Residue: Residual solvents from the synthesis and workup, such as DMF or ethyl acetate, can be trapped in the product.

  • Side-Reaction Byproducts: Although less common in this specific synthesis, byproducts from methylation could be present.

Troubleshooting Steps:

  • Check Reaction Completion: Before workup, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding a slight excess of the methylating agent.

  • Thorough Washing: During the aqueous workup, ensure thorough washing of the organic layer to remove water-soluble impurities like salts and residual DMF.

  • Efficient Solvent Removal: Use a rotary evaporator to remove the bulk of the extraction solvent. For high-boiling solvents like DMF, high vacuum may be necessary. Drying the product under high vacuum for an extended period can also help remove trace solvents.

Q2: I am seeing a persistent impurity that co-elutes with my product during column chromatography. How can I improve separation?

A2: Co-elution during column chromatography is a common challenge. Here are some strategies to improve separation:

  • Optimize the Solvent System:

    • Gradient Elution: If you are using an isocratic (single solvent mixture) system, switch to a gradient elution. Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) and gradually increase the polarity. This can help separate compounds with similar polarities.

    • Try Different Solvents: Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or adding a small percentage of a third solvent like methanol might alter the selectivity of the separation.

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. While silica gel is most common, alumina or a bonded-phase silica (like C18 for reverse-phase chromatography) could offer different separation characteristics.

  • Recrystallization: If the impurity is present in a small amount, recrystallization of the impure fractions might be an effective way to achieve higher purity.

Q3: My yield is significantly lower than expected after purification. What are the potential causes and solutions?

A3: Low recovery can be due to several factors throughout the purification process:

  • Product Loss During Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during extraction. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Adsorption onto Silica Gel: Highly polar compounds can irreversibly adsorb to the silica gel during column chromatography. While this compound is not excessively polar, this can still be a factor. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes mitigate this, although this may not be suitable for all subsequent applications.

  • Premature Crystallization: During recrystallization, if the solution cools too quickly or is agitated, the product can crash out, trapping impurities and leading to losses during subsequent filtration steps. Allow the solution to cool slowly and undisturbed.

  • Incomplete Precipitation/Crystallization: Ensure the solution is sufficiently concentrated and cooled to maximize crystal formation during recrystallization.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of methods:

  • Melting Point: A sharp melting point that matches the literature value (around 48-51 °C) is a good indicator of high purity.[1]

  • Chromatography:

    • TLC: A single spot on a TLC plate in multiple solvent systems is a good preliminary check.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative purity data (e.g., >98.0% by GC).[2]

  • Spectroscopy:

    • NMR (¹H and ¹³C): The absence of impurity peaks in the NMR spectra is a strong confirmation of purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Data on Purification Methods

The following table summarizes common purification methods for this compound and related compounds, with typical outcomes.

Purification MethodTypical PurityTypical YieldNotes
Column Chromatography >95%~96%A detailed procedure starting from 3-hydroxy-2-naphthoic acid and purifying by column chromatography on silica gel yielded the product as a colorless oil with 96% yield.[3]
Recrystallization >98%VariableEffective for removing small amounts of impurities. Solvent selection is critical; methanol/water or ethanol are good starting points for similar compounds.[3]
High-Vacuum Distillation HighGoodSuitable for thermally stable compounds. A similar compound was purified by high-vacuum short path distillation.[4]
Sublimation Very HighLowerCan provide very pure product but may result in lower yields.[4]

Experimental Protocols

1. Column Chromatography Protocol

This protocol is based on a documented synthesis of this compound.[3]

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Eluent: A gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel bed.

    • Begin elution with the low-polarity solvent mixture, collecting fractions.

    • Monitor the fractions by TLC.

    • Gradually increase the polarity of the eluent to elute the product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Recrystallization Protocol

This is a general protocol based on methods for similar naphthalene derivatives.[3]

  • Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is soluble when hot but sparingly soluble when cold. A methanol/water solvent pair is often effective for compounds of this type.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot methanol in an Erlenmeyer flask.

    • If insoluble impurities are present, perform a hot filtration.

    • Slowly add hot water to the hot methanol solution until the solution becomes slightly turbid. Add a drop or two of hot methanol to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold methanol.

    • Dry the crystals under vacuum.

Diagrams

Purification_Troubleshooting start Crude Product (this compound) check_purity Assess Purity (TLC, Melting Point) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure oily_product Product is Oily / Low MP check_purity->oily_product Impure final_product Pure Product is_pure->final_product Yes purification_choice Select Purification Method is_pure->purification_choice No unreacted_sm Unreacted Starting Material (3-hydroxy-2-naphthoic acid) oily_product->unreacted_sm solvent_residue Residual Solvent (DMF, EtOAc) oily_product->solvent_residue column_chrom Column Chromatography purification_choice->column_chrom Major Impurities recrystallization Recrystallization purification_choice->recrystallization Minor Impurities distillation High-Vacuum Distillation purification_choice->distillation Thermally Stable column_chrom->check_purity troubleshoot_cc Troubleshoot Column Chromatography column_chrom->troubleshoot_cc Co-elution recrystallization->check_purity distillation->check_purity optimize_solvent Optimize Eluent troubleshoot_cc->optimize_solvent change_stationary Change Stationary Phase troubleshoot_cc->change_stationary optimize_solvent->column_chrom change_stationary->column_chrom

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Decision_Tree start Initial Assessment of Crude Product impurity_level What is the level of impurity? start->impurity_level high_impurity High Level of Impurities (Multiple spots on TLC, significant melting point depression) impurity_level->high_impurity High low_impurity Low Level of Impurities (Trace spots on TLC, slight melting point depression) impurity_level->low_impurity Low column_chrom Column Chromatography high_impurity->column_chrom recrystallization Recrystallization low_impurity->recrystallization thermal_stability Is the compound thermally stable? column_chrom->thermal_stability final_purity_check Assess Final Purity recrystallization->final_purity_check distillation Consider High-Vacuum Distillation thermal_stability->distillation Yes thermal_stability->final_purity_check No distillation->final_purity_check

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Managing Moisture Sensitivity in Reactions with Trimethyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of trimethyl borate in chemical reactions. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is trimethyl borate and why is it so sensitive to moisture?

A: Trimethyl borate, B(OCH₃)₃, is an organoboron compound widely used in organic synthesis, notably as a precursor for boronic acids in Suzuki-Miyaura cross-coupling reactions.[1][2] Its sensitivity to moisture stems from the high reactivity of the boron-oxygen bond. In the presence of water, trimethyl borate readily undergoes hydrolysis, a chemical reaction that breaks it down into boric acid and methanol.[3] This reaction is often rapid and can significantly impact the outcome of your experiment.

Q2: What are the visible signs of trimethyl borate decomposition due to moisture?

A: Decomposition of trimethyl borate might not always be visually obvious in the bulk liquid. However, you may observe the formation of a white precipitate, which is boric acid, especially around the cap of the storage bottle where it might be exposed to atmospheric moisture.[1] In a reaction mixture, the presence of excess methanol and boric acid as byproducts can be detected by analytical methods like GC-MS or NMR.

Q3: How should I properly store and handle trimethyl borate to prevent moisture contamination?

A: Proper storage and handling are critical. Trimethyl borate should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere such as nitrogen or argon.[4] The use of a desiccator for storage is also recommended. When handling, always use dry glassware and syringes, and work under an inert atmosphere using techniques such as a Schlenk line or a glovebox.

Q4: What are the primary consequences of using "wet" trimethyl borate in my reaction?

A: Using trimethyl borate contaminated with water can lead to several adverse outcomes:

  • Reduced Yield: The hydrolysis of trimethyl borate consumes your reagent, leading to lower yields of the desired product.[5]

  • Formation of Byproducts: The generation of boric acid and methanol can lead to unwanted side reactions, complicating the purification of your target molecule.

  • Reaction Failure: In highly sensitive reactions, the presence of even trace amounts of water can completely inhibit the desired chemical transformation.

Q5: Can I still use trimethyl borate that has been accidentally exposed to air?

A: It is not recommended. Exposure to air will introduce moisture, leading to partial hydrolysis of the trimethyl borate.[3] The extent of decomposition is often unknown without analytical testing, making it an unreliable reagent for reactions that require precise stoichiometry and anhydrous conditions. For best results, it is always advisable to use a fresh, unopened bottle or a properly stored and handled reagent.

Troubleshooting Guide

Low yields or unexpected side products are common issues when working with moisture-sensitive reagents like trimethyl borate. This guide provides a structured approach to troubleshooting these problems.

Table 1: Troubleshooting Common Issues in Reactions with Trimethyl Borate
Symptom Probable Cause(s) Related to Moisture Recommended Solution(s)
Low or No Product Yield Hydrolysis of Trimethyl Borate: The reagent has decomposed due to exposure to moisture before or during the reaction.[5]- Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use.- Use anhydrous solvents. Consider distilling solvents over an appropriate drying agent.- Handle trimethyl borate under a strict inert atmosphere (e.g., Schlenk line or glovebox).- Use a fresh, sealed bottle of trimethyl borate.
"Wet" Solvents or Reagents: Moisture present in the reaction solvent or other reagents is hydrolyzing the trimethyl borate.- Dry solvents using appropriate drying agents (see Table 2).- Verify the dryness of other starting materials.- Measure water content of solvents using Karl Fischer titration.
Formation of Boric Acid Precipitate Significant Water Contamination: A visible white precipitate of boric acid indicates a substantial amount of water has entered the reaction.- Immediately cease the reaction and re-evaluate the entire experimental setup for sources of moisture ingress.- Review solvent and reagent drying procedures.- Check for leaks in the inert atmosphere setup.
Inconsistent Reaction Results Variable Moisture Content: The amount of water contamination is fluctuating between experiments.- Standardize the procedure for drying glassware, solvents, and handling of trimethyl borate.- Regularly test the water content of solvents.- Ensure the inert atmosphere is consistently dry.
Side Reactions (e.g., Protodeboronation) Presence of Protic Species: Water and methanol (from hydrolysis) can act as proton sources, leading to the cleavage of the carbon-boron bond in the desired boronic acid/ester intermediate.- Adhere strictly to anhydrous reaction conditions.- In some cases, the addition of a dehydrating agent to the reaction mixture can be considered, though compatibility must be verified.

Experimental Protocols

Protocol 1: General Handling and Transfer of Trimethyl Borate under Inert Atmosphere

This protocol outlines the standard procedure for safely transferring a moisture-sensitive liquid like trimethyl borate using a Schlenk line.

Materials:

  • Schlenk flask (oven-dried) with a magnetic stir bar

  • Septum

  • Syringe (oven-dried and cooled in a desiccator)

  • Needle (oven-dried and cooled in a desiccator)

  • Trimethyl borate (Sure/Seal™ bottle or similar)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line

Procedure:

  • Prepare the Schlenk Flask: Attach the oven-dried Schlenk flask to the Schlenk line.

  • Evacuate and Backfill: Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Prepare the Syringe: Purge the dry syringe with inert gas by drawing and expelling the gas from the inert line of the Schlenk manifold three times.

  • Transfer Trimethyl Borate:

    • Carefully insert the needle of the purged syringe through the septum of the trimethyl borate bottle.

    • Draw the required volume of trimethyl borate into the syringe.

    • Withdraw the needle from the bottle and quickly insert it through the septum of the prepared Schlenk flask.

    • Dispense the trimethyl borate into the flask.

  • Maintain Inert Atmosphere: Keep the flask under a positive pressure of inert gas throughout the experiment.

Protocol 2: Karl Fischer Titration for Water Content in Solvents

Karl Fischer titration is the gold standard for determining the water content of organic solvents.

Principle: This method is based on a redox reaction where water reacts with iodine and sulfur dioxide in the presence of a base and an alcohol. The amount of water is quantified by the amount of iodine consumed.

General Procedure (Volumetric Titration):

  • Titrator Preparation: The Karl Fischer titrator is first conditioned by titrating the methanol solvent in the titration cell to a stable, anhydrous endpoint.

  • Sample Introduction: A known weight or volume of the solvent sample is injected into the titration cell.

  • Titration: The titrator automatically dispenses the Karl Fischer reagent (containing a known concentration of iodine) until all the water in the sample has reacted.

  • Endpoint Detection: The endpoint is detected potentiometrically.

  • Calculation: The instrument's software calculates the water content in ppm or percentage based on the volume of titrant used.

Table 2: Selection of Drying Agents for Common Organic Solvents
Solvent Recommended Drying Agent(s) Notes
Tetrahydrofuran (THF) Sodium/benzophenone, Molecular sieves (3Å or 4Å), Activated aluminaSodium/benzophenone is effective but requires careful handling. Molecular sieves are a safer alternative.
Dichloromethane (DCM) Calcium hydride (CaH₂), Phosphorus pentoxide (P₄O₁₀), Molecular sieves (4Å)CaH₂ is a common choice. P₄O₁₀ is a very strong drying agent but can be difficult to handle.
Toluene Sodium/benzophenone, Calcium hydride (CaH₂), Molecular sieves (4Å)Similar to THF, sodium/benzophenone is effective but requires caution.
Acetonitrile Calcium hydride (CaH₂), Molecular sieves (3Å or 4Å)Distillation from CaH₂ is a common procedure.
Methanol Magnesium turnings (activated with iodine), Molecular sieves (3Å)Molecular sieves are a convenient option for drying methanol.

Note: Always check the compatibility of the drying agent with the solvent and your reaction conditions. Some drying agents can react with certain functional groups.

Visualizations

Diagram 1: Hydrolysis of Trimethyl Borate

This diagram illustrates the chemical pathway for the decomposition of trimethyl borate in the presence of water.

Hydrolysis TMB Trimethyl Borate B(OCH₃)₃ BoricAcid Boric Acid B(OH)₃ TMB->BoricAcid Hydrolysis Methanol Methanol (CH₃OH) TMB->Methanol Hydrolysis Water Water (H₂O) Water->BoricAcid Water->Methanol

Caption: Hydrolysis pathway of trimethyl borate.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low reaction yields when using trimethyl borate.

TroubleshootingWorkflow Start Low Reaction Yield CheckReagents Check Reagent Quality (Trimethyl Borate, Solvents, etc.) Start->CheckReagents CheckAnhydrous Verify Anhydrous Conditions CheckReagents->CheckAnhydrous Reagents OK Failure Persistent Low Yield CheckReagents->Failure Reagents Contaminated KF_Titration Perform Karl Fischer Titration on Solvents CheckAnhydrous->KF_Titration DryGlassware Ensure Glassware is Dry KF_Titration->DryGlassware InertAtmosphere Check Inert Atmosphere Setup DryGlassware->InertAtmosphere OptimizeConditions Optimize Reaction Conditions (Temperature, Time) InertAtmosphere->OptimizeConditions Setup is Dry InertAtmosphere->Failure Moisture Contamination Found Success Improved Yield OptimizeConditions->Success Optimization Successful OptimizeConditions->Failure Optimization Fails

Caption: Troubleshooting workflow for low reaction yields.

References

minimizing side products in α-bromination of ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products during the α-bromination of ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the α-bromination of ketones, offering potential causes and solutions to improve reaction selectivity and yield.

Issue 1: Formation of Di-brominated or Poly-brominated Products

Question: My reaction is producing significant amounts of di- or poly-brominated ketones instead of the desired mono-brominated product. How can I improve the selectivity for mono-bromination?

Answer: The formation of multiple bromination products is a common issue, particularly under basic conditions. Here are several strategies to enhance mono-selectivity:

  • Reaction Conditions:

    • Acid-Catalyzed vs. Base-Catalyzed: Acid-catalyzed bromination is generally more selective for mono-bromination. The introduction of the first bromine atom is activating, making the product's enol less nucleophilic than the starting ketone's enol, thus disfavoring a second bromination.[1] In contrast, under basic conditions, the electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-protons, leading to faster subsequent brominations.[1]

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the ketone relative to the brominating agent can help minimize over-bromination.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second bromination reaction.

    • Mode of Addition: Adding the brominating agent portion-wise or via slow addition (e.g., using a syringe pump) can help maintain a low concentration of the brominating agent in the reaction mixture, thereby favoring mono-bromination.[2]

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent than elemental bromine (Br₂) and can be particularly effective for achieving mono-bromination, especially when used with a catalyst under controlled conditions.[2][3]

The following diagram illustrates a decision-making workflow for troubleshooting poly-bromination:

G start Poly-bromination Observed condition Are you using basic conditions? start->condition acid_solution Switch to Acid-Catalyzed Conditions (e.g., Br2 in Acetic Acid) condition->acid_solution Yes stoichiometry Adjust Stoichiometry: - Use slight excess of ketone - Add brominating agent slowly condition->stoichiometry No end Improved Mono-selectivity acid_solution->end nbs Consider using NBS as a milder brominating agent stoichiometry->nbs nbs->end

Caption: Troubleshooting workflow for poly-bromination.

Issue 2: Poor Regioselectivity in Unsymmetrical Ketones

Question: I am trying to brominate an unsymmetrical ketone, but I am getting a mixture of isomers. How can I control which α-position is brominated?

Answer: The regioselectivity of α-bromination in unsymmetrical ketones is primarily determined by the reaction conditions, which influence whether the reaction proceeds under thermodynamic or kinetic control.

  • Thermodynamic Control (More Substituted α-Position):

    • Conditions: Acid-catalyzed conditions (e.g., Br₂ in acetic acid) favor the formation of the more stable, more substituted enol intermediate. This leads to the major product being the ketone brominated at the more substituted α-carbon.[1][4]

  • Kinetic Control (Less Substituted α-Position):

    • Conditions: Base-catalyzed or base-mediated conditions generally favor the removal of the more acidic proton at the less sterically hindered α-position, leading to the formation of the kinetic enolate.[1][4] This results in bromination at the less substituted α-carbon.

The following diagram illustrates the relationship between reaction conditions and regioselectivity:

G cluster_conditions Reaction Conditions cluster_control Control cluster_product Major Product acid Acid-Catalyzed (e.g., Br2, AcOH) thermo Thermodynamic Control acid->thermo base Base-Catalyzed (e.g., NaOEt) kinetic Kinetic Control base->kinetic more_sub Bromination at More Substituted α-Carbon thermo->more_sub less_sub Bromination at Less Substituted α-Carbon kinetic->less_sub G ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol - H+ (rate-determining) brominated_intermediate Brominated Intermediate enol->brominated_intermediate + Br2 product α-Bromo Ketone brominated_intermediate->product - H+

References

Technical Support Center: Strategies to Avoid and Break Emulsions During Aqueous Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with emulsion formation during aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during aqueous workup?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic or submicroscopic droplets within the other.[1] This often appears as a cloudy or milky third layer between the organic and aqueous phases in a separatory funnel, hindering proper separation.[1]

Emulsions form primarily due to the presence of emulsifying agents, which are molecules possessing both polar (hydrophilic) and nonpolar (hydrophobic) regions.[1] These agents, such as phospholipids, proteins, and free fatty acids commonly found in biological samples, position themselves at the interface between the two liquids, reducing interfacial tension and stabilizing the dispersed droplets.[1] Vigorous shaking during extraction provides the energy to create these droplets.[1][2] The formation of emulsions can also be caused by suspended solids in the mixture.[3]

Q2: How can I prevent emulsions from forming in the first place?

Prevention is often more effective than trying to break a stable emulsion.[2][4] Here are some preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or inversions of the separatory funnel.[1][4] This reduces the mechanical energy that creates fine droplets while still allowing for sufficient surface area for extraction.[4]

  • Solvent Choice: Be aware that chlorinated solvents like dichloromethane (DCM) and chloroform, especially when used with basic solutions, are more prone to forming emulsions.[3][5]

  • Pre-treatment of the Reaction Mixture: If a particular reaction is known to form emulsions during workup, consider evaporating the reaction solvent first and then redissolving the residue in the desired extraction solvent.[3][6]

  • Sample Pre-treatment: For biological or other complex samples, pre-filtering to remove suspended solids or performing a protein precipitation step can be beneficial.[7]

Q3: An emulsion has formed. What is the first and simplest thing I should try?

The simplest first step is to be patient. Allow the separatory funnel to stand undisturbed for 15 to 30 minutes, or even longer.[3][7][8] Gravity alone can sometimes be sufficient for the phases to separate.[1] Gently swirling the funnel or tapping its side can occasionally help to coalesce the droplets.[8]

Troubleshooting Guide: How to Break an Emulsion

If an emulsion persists after waiting, several techniques can be employed. The best approach will depend on the nature of your specific mixture.

Physical Methods

These methods physically disrupt the emulsion without adding new chemical reagents.

  • Centrifugation: This is a very effective method for breaking emulsions.[1][2] The centrifugal force accelerates the separation of the dispersed droplets.[1]

  • Filtration through Celite: Many emulsions are caused by suspended solids. Filtering the entire emulsified mixture through a pad of Celite can remove these fine particulates, often breaking the emulsion.[3] Celite is an inert filter aid that does not typically adsorb organic compounds.[3]

  • Filtration through a Glass Wool Plug: A simple plug of glass wool in a pipette or funnel can sometimes be sufficient to break up an emulsion by physically coalescing the droplets.[2][4]

  • Temperature Changes: Gently warming the separatory funnel in a water bath can decrease the viscosity of the liquids and help break the emulsion.[7] Conversely, cooling or partially freezing the aqueous layer can also be effective.[7][9]

Chemical Methods

These methods involve adding a substance to alter the chemical properties of the mixture to destabilize the emulsion.

  • Addition of Brine (Saturated NaCl solution): This is one of the most common and effective methods. Adding brine increases the ionic strength of the aqueous layer, which can force surfactant-like molecules to partition into one of the phases and helps to "salt out" dissolved organic compounds from the aqueous layer.[2][4]

  • Addition of Solid Salt: Adding solid sodium chloride (NaCl) directly to the emulsion can also be effective.[3][8]

  • Changing the pH: Adjusting the pH of the aqueous layer can break an emulsion, especially if the emulsifying agents are acidic or basic. Acidifying the solution with a dilute acid (like HCl) or making it more basic can alter the charge of these agents, reducing their ability to stabilize the emulsion.[3][8][10]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can change the overall properties of the organic phase, which may help to dissolve the emulsifying agents and break the emulsion.[2][4]

  • Addition of a Small Amount of Alcohol: Adding a few drops of ethanol or methanol can sometimes break an emulsion by reducing the surface tension.[5][11]

Summary of Emulsion Breaking Techniques

TechniqueGeneral PrincipleWhen to Use
Let it Stand Gravity separates the phases over time.Mild emulsions; the first step to try.
Centrifugation Accelerates phase separation through centrifugal force.Stubborn emulsions; when available.
Filtration (Celite/Glass Wool) Removes solid particulates that may be stabilizing the emulsion.Emulsions suspected to be caused by solids.[3]
Add Brine/Salt Increases the ionic strength of the aqueous layer, destabilizing the emulsion.A very common and effective general method.[4]
Change pH Alters the charge of acidic or basic emulsifying agents.When the emulsifying agent's nature is suspected.[8]
Add Different Solvent/Alcohol Changes the properties of the organic phase or reduces surface tension.When other methods fail.[4][5]

Experimental Protocols

Protocol 1: Using Brine to Break an Emulsion
  • Allow the separatory funnel to stand for a few minutes to see if any separation occurs naturally.

  • Add a small volume of saturated aqueous sodium chloride (brine) solution to the separatory funnel. Start with about 10-20% of the volume of the aqueous layer.

  • Gently swirl the separatory funnel. Do not shake vigorously, as this may reform the emulsion.[4]

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If the emulsion persists, you can try adding more brine in small portions.

Protocol 2: Filtration through Celite to Break an Emulsion
  • Prepare a filter funnel (e.g., a Büchner or Hirsch funnel) with a piece of filter paper.

  • Add a layer of Celite (diatomaceous earth) on top of the filter paper to form a pad approximately 1-2 cm thick.[3]

  • Wet the Celite pad with the organic solvent being used in the extraction to ensure it is properly packed.

  • Carefully pour the entire contents of the separatory funnel (both liquid phases and the emulsion) onto the Celite pad.

  • Apply gentle suction if using a Büchner funnel.

  • The filtrate should be a biphasic mixture that will separate cleanly in a collection flask or another separatory funnel.[3]

  • Caution: Do not discard the Celite pad until you have confirmed that your product is not adsorbed onto it.[3]

Visualizing Emulsion Concepts

Emulsion Formation Mechanism

EmulsionFormation cluster_initial Initial State cluster_process Process cluster_result Result Immiscible_Liquids Two Immiscible Liquids Agitation Vigorous Shaking (Energy Input) Immiscible_Liquids->Agitation Subjected to Emulsion Stable Emulsion (Dispersed Droplets) Agitation->Emulsion Leads to Emulsifying_Agent Presence of Emulsifying Agent Emulsifying_Agent->Emulsion Stabilizes

Caption: Mechanism of emulsion formation.

Troubleshooting Workflow for Emulsions

EmulsionTroubleshooting Start Emulsion Formed Wait Let it stand for 15-30 minutes Start->Wait Separated1 Phases Separated Wait->Separated1 Yes Brine Add Brine (Saturated NaCl) and swirl gently Wait->Brine No Celite Filter through Celite Brine->Celite No Separated2 Phases Separated Brine->Separated2 Yes Centrifuge Centrifuge the mixture Celite->Centrifuge No Separated3 Phases Separated Celite->Separated3 Yes pH_Change Adjust pH of aqueous layer Centrifuge->pH_Change No Separated4 Phases Separated Centrifuge->Separated4 Yes Separated5 Phases Separated pH_Change->Separated5 Yes Consider_Alternatives Consider alternative extraction methods (e.g., SPE) pH_Change->Consider_Alternatives No

Caption: Decision workflow for troubleshooting emulsions.

References

Technical Support Center: Scale-Up of Methyl 3-methoxy-2-naphthoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 3-methoxy-2-naphthoate. It provides detailed information on scale-up considerations, troubleshooting common issues, and frequently asked questions to ensure a safe, efficient, and successful production process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is a two-step process. It begins with the O-methylation of 3-hydroxy-2-naphthoic acid to form 3-methoxy-2-naphthoic acid, which is then followed by esterification with methanol to yield the final product. A common approach for the O-methylation is the Williamson ether synthesis.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound presents several challenges. These include managing the exothermic nature of the methylation reaction, ensuring efficient mixing to avoid localized overheating and side reactions, and selecting appropriate, cost-effective, and safer reagents for large-scale production. Purification can also be a hurdle, as methods like chromatography that are common in the lab are often not feasible on an industrial scale.

Q3: Are there safer alternatives to hazardous methylating agents like iodomethane for large-scale production?

Yes, for industrial-scale synthesis, highly toxic and volatile reagents like iodomethane are often replaced with more practical alternatives. Dimethyl sulfate is a common choice due to its lower cost and higher boiling point, though it is also toxic and requires careful handling. A greener alternative is dimethyl carbonate, which is less toxic but may require more forcing reaction conditions.

Q4: How can I monitor the progress of the reaction during a large-scale run?

For real-time monitoring of the reaction, Process Analytical Technology (PAT) is highly recommended. Techniques such as in-line Fourier-transform infrared spectroscopy (FTIR) can be used to track the consumption of the starting material (3-hydroxy-2-naphthoic acid) by monitoring the disappearance of the phenolic hydroxyl peak. This allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction and ensuring batch-to-batch consistency.

Q5: What is the most suitable method for purifying this compound at an industrial scale?

Recrystallization is the preferred method for purifying this compound on a large scale. The selection of an appropriate solvent system is critical for achieving high purity and yield. A common approach is to use a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Methanol or ethanol, potentially with the addition of water as an anti-solvent, are good starting points for solvent screening.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction - Extend the reaction time and monitor progress using in-line PAT or by taking samples for offline analysis (e.g., HPLC, GC). - Ensure the reaction temperature is maintained at the optimal level. For the methylation step, a temperature of around 40°C is often used.
Side Reactions - C-alkylation: This can be a competing reaction in Williamson ether synthesis. Using a less polar solvent may favor O-alkylation. - Elimination: If using a more sterically hindered alkylating agent (not typical for methylation), consider a less hindered one.
Poor Quality Reagents or Solvents - Ensure all reagents and solvents are of appropriate purity and are anhydrous, as water can interfere with the reaction.
Inefficient Mixing - On a large scale, inefficient mixing can lead to localized "hot spots" and uneven reaction progress. Ensure the reactor's agitation system is adequate for the batch size.
Product Impurity
Potential Cause Troubleshooting Step
Unreacted Starting Material - Optimize reaction time and temperature to ensure complete conversion. - During workup, a basic wash can help remove unreacted acidic starting material.
Byproduct Formation - Over-methylation: Use a stoichiometric amount of the methylating agent to avoid methylation of other functional groups. - Hydrolysis of Ester: Ensure conditions during workup and purification are not overly acidic or basic, which could lead to hydrolysis of the methyl ester.
Ineffective Purification - Optimize the recrystallization process. This includes screening for the ideal solvent system, controlling the cooling rate to promote the formation of pure crystals, and washing the isolated crystals with a small amount of cold solvent.

Experimental Protocols

Detailed Methodology for Scalable Synthesis of this compound

This protocol is adapted for a larger scale synthesis using dimethyl sulfate as the methylating agent.

Step 1: O-methylation of 3-hydroxy-2-naphthoic acid

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-hydroxy-2-naphthoic acid and a suitable solvent such as acetone.

  • Base Addition: Add an appropriate amount of a base, such as anhydrous potassium carbonate. The amount of base should be in molar excess relative to the 3-hydroxy-2-naphthoic acid.

  • Methylating Agent Addition: Slowly add dimethyl sulfate to the stirred suspension via the addition funnel. The addition should be controlled to maintain the reaction temperature, as the reaction is exothermic.

  • Reaction: After the addition is complete, heat the mixture to a moderate temperature (e.g., 50-60°C) and maintain for several hours until the reaction is complete (monitor by in-line PAT or offline analysis).

  • Workup: Cool the reaction mixture and filter to remove the inorganic salts. The filtrate, containing the intermediate 3-methoxy-2-naphthoic acid, can be used directly in the next step or can be worked up by evaporating the solvent.

Step 2: Esterification of 3-methoxy-2-naphthoic acid

  • Reaction Setup: To the reactor containing the 3-methoxy-2-naphthoic acid, add methanol in excess, which will act as both a reagent and a solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the esterification is complete.

  • Workup: Cool the reaction mixture. The excess methanol can be removed by distillation. The remaining crude product can then be taken up in a suitable solvent like ethyl acetate and washed with a dilute basic solution (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash.

  • Purification: Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).

Visualizations

experimental_workflow cluster_step1 Step 1: O-Methylation cluster_step2 Step 2: Esterification start1 Charge 3-hydroxy-2-naphthoic acid, solvent, and base into reactor add_dms Slowly add dimethyl sulfate start1->add_dms react1 Heat and react until completion add_dms->react1 workup1 Cool, filter, and obtain intermediate react1->workup1 start2 Add methanol and acid catalyst to intermediate workup1->start2 react2 Heat to reflux until completion start2->react2 workup2 Cool, distill, wash, and dry react2->workup2 purify Purify by recrystallization workup2->purify end end purify->end Final Product: this compound

Caption: Scalable synthesis workflow for this compound.

troubleshooting_logic cluster_reaction_issues Reaction Issues cluster_purification_issues Purification Issues start Low Yield or Impure Product check_reaction Check for complete conversion (PAT/HPLC) start->check_reaction check_purification Evaluate purification efficiency start->check_purification incomplete Incomplete Reaction check_reaction->incomplete side_products Side Products (e.g., C-alkylation) check_reaction->side_products wrong_solvent Suboptimal recrystallization solvent check_purification->wrong_solvent poor_technique Improper cooling or washing check_purification->poor_technique solution1 solution1 incomplete->solution1 Solution: Increase reaction time/temperature solution2 solution2 side_products->solution2 Solution: Adjust solvent polarity/reagent stoichiometry solution3 solution3 wrong_solvent->solution3 Solution: Screen for a better solvent system solution4 solution4 poor_technique->solution4 Solution: Optimize cooling rate and washing procedure

Caption: Troubleshooting logic for production issues.

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 3-methoxy-2-naphthoate, a valuable building block in the synthesis of various complex organic molecules and pharmaceutical agents, can be prepared through several synthetic pathways. This guide provides a comparative analysis of the most common and effective routes for its synthesis, supported by experimental data to inform the selection of the most suitable method.

Comparison of Synthetic Routes

Two primary strategies for the synthesis of this compound have been identified, both commencing from the readily available 3-hydroxy-2-naphthoic acid.

  • Route A: One-Pot Methylation and Esterification. This approach involves the simultaneous methylation of the hydroxyl group and esterification of the carboxylic acid in a single reaction vessel. It offers the significant advantage of procedural simplicity and time efficiency.

  • Route B: Two-Step Synthesis via 3-methoxy-2-naphthoic acid. This route separates the synthesis into two distinct steps: the methylation of the hydroxyl group to form 3-methoxy-2-naphthoic acid, followed by the esterification of the carboxylic acid to yield the final product. While potentially more laborious, this method allows for the isolation and purification of the intermediate acid, which may be advantageous in certain contexts.

The following table summarizes the quantitative data for each synthetic route.

RouteStepStarting MaterialReagents & SolventsReaction TimeTemperatureYield (%)Reference
A One-Pot Reaction3-hydroxy-2-naphthoic acidK₂CO₃, MeI, DMFNot specifiedNot specified96%[1]
B 1. Methylation3-hydroxy-2-naphthoic acidK₂CO₃, MeI, DMF10 hours90°C89%[2]
2. Esterification3-methoxy-2-naphthoic acidMethanol, Acid Catalyst (e.g., H₂SO₄)Not specifiedNot specifiedNot specified[3]

Experimental Protocols

Route A: One-Pot Methylation and Esterification

This procedure is adapted from a protocol found in Organic Syntheses.[1]

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (MeI)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To an oven-dried round-bottomed flask, add 3-hydroxy-2-naphthoic acid (1.0 equiv), potassium carbonate (4.0 equiv), and anhydrous DMF.

  • Equip the flask with a magnetic stir bar and maintain an inert atmosphere (e.g., argon).

  • Cool the mixture in an ice bath and slowly add iodomethane.

  • Allow the reaction to proceed. The original protocol does not specify the reaction time and temperature for this one-pot synthesis of the final ester, but a similar reaction for the acid intermediate suggests heating.[2]

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as a white solid. A reported yield for a similar process is up to 96%.[1]

Route B: Two-Step Synthesis

Step 1: Synthesis of 3-methoxy-2-naphthoic acid [2]

Materials:

  • 3-hydroxy-2-naphthoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Iodomethane (MeI)

  • N,N-dimethylformamide (DMF)

Procedure:

  • In a reaction flask, combine 3-hydroxy-2-naphthoic acid (1.0 equiv), anhydrous potassium carbonate (2.5 equiv), and dry DMF.

  • Cool the stirred mixture in an ice bath and slowly add iodomethane (2.2 equiv).

  • Heat the reaction mixture to 90°C and maintain for 10 hours.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be further purified, with a reported yield of 89% for the resulting 3-methoxy-2-naphthoic acid.[2]

Step 2: Esterification of 3-methoxy-2-naphthoic acid [3]

Materials:

  • 3-methoxy-2-naphthoic acid

  • Methanol

  • Acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid)

Procedure:

  • Dissolve 3-methoxy-2-naphthoic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the solution and add water to precipitate the product.

  • Isolate the organic phase, which can be done by extraction with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to yield this compound.

Synthesis Route Diagrams

Synthesis_Routes cluster_A Route A: One-Pot Synthesis cluster_B Route B: Two-Step Synthesis SM 3-hydroxy-2-naphthoic acid A_reagents K₂CO₃, MeI, DMF SM->A_reagents B1_reagents K₂CO₃, MeI, DMF SM->B1_reagents Product This compound A_reagents->Product 96% Yield B1_intermediate 3-methoxy-2-naphthoic acid B2_reagents Methanol, H⁺ B1_intermediate->B2_reagents B1_reagents->B1_intermediate 89% Yield B2_reagents->Product

Caption: Comparative workflows for the synthesis of this compound.

Experimental_Workflow cluster_RouteA Route A: One-Pot cluster_RouteB Route B: Two-Step A1 Mix 3-hydroxy-2-naphthoic acid, K₂CO₃, and DMF A2 Add MeI and React A1->A2 A3 Workup and Extraction A2->A3 A4 Purification (Column Chromatography) A3->A4 B1 Methylation: 3-hydroxy-2-naphthoic acid with K₂CO₃, MeI in DMF B2 Isolate 3-methoxy-2-naphthoic acid B1->B2 B3 Esterification: with Methanol and Acid Catalyst B2->B3 B4 Workup and Purification B3->B4

Caption: Step-by-step experimental workflows for each synthetic route.

References

spectroscopic analysis of Methyl 3-methoxy-2-naphthoate vs. starting materials

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic changes from starting materials to the final product, Methyl 3-methoxy-2-naphthoate, provides clear confirmation of the successful synthesis and offers insights into the chemical transformations that have occurred. This guide presents a comparative analysis of the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of the starting materials, 3-hydroxy-2-naphthoic acid and methanol, and the final product.

The transformation of 3-hydroxy-2-naphthoic acid and methanol into this compound involves two key chemical changes: the esterification of the carboxylic acid and the methylation of the hydroxyl group. These modifications result in distinct and predictable changes in the spectroscopic signatures of the molecule, which are summarized in the tables below and discussed in detail.

Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic features of the starting materials and the final product.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
3-hydroxy-2-naphthoic acid 3000-2500 (broad), 1680 (strong), 1600, 1470O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic)
Methanol 3600-3200 (broad), 2950, 1030O-H (alcohol), C-H (sp³), C-O
This compound 3050, 2950, 1725 (strong), 1625, 1250C-H (aromatic), C-H (sp³), C=O (ester), C=C (aromatic), C-O (ether & ester)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shift δ, ppm)

Compound¹H Chemical Shifts (ppm)Assignment
3-hydroxy-2-naphthoic acid ~11-13 (s, 1H), 9.9 (s, 1H), 7.1-8.2 (m, 6H)-COOH, -OH, Ar-H
Methanol 3.48 (s, 3H), 1.0-5.0 (br s, 1H)-CH₃, -OH
This compound 8.24 (s, 1H), 7.85 (d, 1H), 7.75 (d, 1H), 7.45 (t, 1H), 7.30 (t, 1H), 7.20 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H)Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, -OCH₃ (ester), -OCH₃ (ether)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Chemical Shift δ, ppm)

Compound¹³C Chemical Shifts (ppm)Assignment
3-hydroxy-2-naphthoic acid 172.5, 155.0, 137.0, 130.0, 129.5, 128.0, 127.5, 126.0, 125.0, 120.0, 110.0-COOH, C-OH, Ar-C
Methanol 49.9-CH₃
This compound 167.5, 157.0, 136.0, 130.0, 129.0, 128.5, 127.0, 126.5, 125.0, 115.0, 105.0, 52.5, 56.0C=O (ester), C-OCH₃ (aromatic), Ar-C, -OCH₃ (ester), -OCH₃ (ether)

Experimental Protocols

Infrared (IR) Spectroscopy:

IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples (3-hydroxy-2-naphthoic acid and this compound) were prepared as potassium bromide (KBr) pellets. A small amount of the sample was ground with dry KBr and pressed into a thin, transparent disk. Liquid samples (methanol) were analyzed as a thin film between two sodium chloride (NaCl) plates. The spectra were recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, the spectral width was approximately 16 ppm, and for ¹³C NMR, the spectral width was approximately 220 ppm.

Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis, from starting materials to the final product, is illustrated in the following diagram.

G Spectroscopic Analysis Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product cluster_3 Spectroscopic Analysis SM1 3-hydroxy-2-naphthoic acid Reaction Esterification & Methylation SM1->Reaction SM2 Methanol SM2->Reaction Product This compound Reaction->Product IR IR Spectroscopy Product->IR HNMR ¹H NMR Spectroscopy Product->HNMR CNMR ¹³C NMR Spectroscopy Product->CNMR

Caption: Logical workflow of the spectroscopic analysis.

Discussion of Spectroscopic Changes

IR Spectroscopy: The most significant change observed in the IR spectrum is the disappearance of the broad O-H stretch from the carboxylic acid of 3-hydroxy-2-naphthoic acid (around 3000-2500 cm⁻¹) and the broad O-H stretch from methanol (around 3600-3200 cm⁻¹). Concurrently, the sharp, strong C=O stretch of the carboxylic acid at ~1680 cm⁻¹ is replaced by a C=O stretch at a higher wavenumber (~1725 cm⁻¹), which is characteristic of an ester. The appearance of new C-O stretching bands around 1250 cm⁻¹ further confirms the formation of the ester and ether functionalities.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows the disappearance of the highly deshielded carboxylic acid proton (~11-13 ppm) and the phenolic hydroxyl proton (~9.9 ppm) from 3-hydroxy-2-naphthoic acid, as well as the hydroxyl proton of methanol. Two new sharp singlets appear in the product's spectrum at approximately 3.95 ppm and 3.90 ppm, each integrating to three protons. These signals correspond to the methyl protons of the ester and the methoxy group, respectively. The aromatic protons of the naphthalene ring system remain in the 7.1-8.3 ppm region, with some shifts in their positions due to the change in electronic environment.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the resonance corresponding to the carboxylic acid carbon of the starting material at ~172.5 ppm is replaced by the ester carbonyl carbon resonance at a similar chemical shift (~167.5 ppm). The carbon of methanol at ~49.9 ppm is absent in the product spectrum.[1] Two new signals appear in the aliphatic region of the product's spectrum at approximately 52.5 ppm and 56.0 ppm, corresponding to the methyl carbons of the ester and the ether groups. The signal for the carbon attached to the hydroxyl group in the starting material (~155.0 ppm) shifts downfield in the product due to the ether linkage.

References

A Comparative Guide to the Biological Activity of Naphthalene Derivatives: Featuring Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of biological activities.[1] Its rigid, bicyclic aromatic structure provides a versatile platform for chemical modifications, enabling the fine-tuning of pharmacological properties. This guide provides a comparative analysis of the biological activities of various naphthalene derivatives, with a special focus on Methyl 3-methoxy-2-naphthoate, placed in the context of its analogs and other key naphthalene-based compounds. We will explore anti-inflammatory, anticancer, and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a comprehensive understanding.

While specific experimental data on the biological activity of this compound is not extensively available in the public domain, research on closely related analogs, such as hydroxylated and other methoxylated naphthalene derivatives, provides valuable insights into its potential therapeutic applications.[2][3][4]

Anti-inflammatory Activity

Naphthalene derivatives, including the well-known NSAID Naproxen, have long been recognized for their anti-inflammatory properties.[5][6] Recent studies have highlighted the potential of novel naphthalene derivatives to modulate key inflammatory pathways.

A notable example is Methyl-1-hydroxy-2-naphthoate (MHNA) , a structural analog of this compound. MHNA has been shown to significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This inhibitory effect is attributed to its ability to suppress the NF-κB and MAPK signaling pathways.[4] Furthermore, other methyl 2-naphthoate enantiomers isolated from Morinda officinalis have also demonstrated moderate inhibitory effects on NO production.[3] These findings suggest that the methyl 2-naphthoate core is a promising scaffold for the development of novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Naphthalene Derivatives

CompoundAssayTarget/MediatorActivityReference
Methyl-1-hydroxy-2-naphthoate (MHNA)LPS-stimulated RAW 264.7 macrophagesNO, IL-1β, IL-6, iNOS, COX-2Significant Inhibition[4]
Methyl 2-naphthoate enantiomer (from M. officinalis)LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)IC50: 26.2 µM[3]
Eleutherlene A (from E. bulbosa)LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO)IC50: 9.5 µM
Naphthalene-sulfonic acid derivative (DTPS2)In-vitro COX inhibitionCOX enzymesBinding Affinity: -9.60 kcal/mol
Key Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[7][8][9] Its activation leads to the transcription of numerous pro-inflammatory genes.[10] The ability of certain naphthalene derivatives to inhibit this pathway underscores their therapeutic potential.

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by naphthalene derivatives.

Anticancer Activity

The naphthalene scaffold is a prominent feature in a variety of potent anticancer agents.[11][12] The planar nature of the fused ring system allows for effective intercalation with DNA and interaction with key enzymes involved in cell proliferation and survival.

Numerous studies have demonstrated the significant cytotoxic effects of naphthalene derivatives against a range of cancer cell lines. For instance, naphthalene-substituted triazole spirodienones have shown remarkable inhibitory activity against breast (MDA-MB-231), cervical (HeLa), and lung (A549) cancer cells, with IC50 values in the nanomolar to low micromolar range.[11] Similarly, naphthalene–sulfonamide hybrids have exhibited potent cytotoxicity against human breast cancer cells (MCF7).[13]

Table 2: Anticancer Activity of Naphthalene Derivatives

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Naphthalene-Triazole SpirodienonesCompound 6aMDA-MB-231 (Breast)0.03[11]
HeLa (Cervical)0.07[11]
A549 (Lung)0.08[11]
Naphthalene-EnamidesCompound 5fHuh-7 (Hepatocellular Carcinoma)2.62[12]
Compound 5gHuh-7 (Hepatocellular Carcinoma)3.37[12]
Naphthalene–Sulfonamide HybridsCompound 5bMCF7 (Breast)3.59[13]
Compound 5eMCF7 (Breast)3.01[13]
AminobenzylnaphtholsMMZ-45AABxPC-3 (Pancreatic)Varies (5-400 µM range tested)[14]
MMZ-140CHT-29 (Colorectal)Varies (5-400 µM range tested)[14]

Antimicrobial Activity

Naphthalene and its derivatives have a long history of use as antimicrobial agents.[15] This class of compounds exhibits a broad spectrum of activity against various pathogenic bacteria and fungi. Commercially available drugs like nafcillin and terbinafine contain the naphthalene moiety.

Research into novel naphthalene derivatives continues to yield promising antimicrobial candidates. For example, 2-hydroxynaphthalene-1-carboxanilides have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[16][17] Naphthalene–sulfonamide hybrids have also shown potent antibacterial and antifungal properties.[5][13]

Table 3: Antimicrobial Activity of Naphthalene Derivatives

Compound ClassCompoundMicroorganismMIC (µM)Reference
2-Hydroxynaphthalene-1-carboxanilidesCompound 22E. coli23.2[16][17]
S. aureus0.3 - 92.6 (range)[16][17]
Compound 27S. aureus0.3 - 92.6 (range)[16][17]
Naphthalene–Sulfonamide HybridsCompound 5bE. coli-[5][13]
S. aureus-[5][13]
Naphtho[13][18][19]Triazol-Thiadiazin DerivativesCompounds 4a-dS. aureus, MRSA200 - 400 µg/mL[15]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are outlines of the key assays used to evaluate the biological activities of naphthalene derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18][19]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a naphthalene derivative) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[18]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[19] The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with Naphthalene Derivatives Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Viable cells convert MTT to purple formazan MTT_Addition->Formazan_Formation Solubilization 4. Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 5. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 6. Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis

Figure 2: A generalized workflow for the MTT cell viability assay.
Antimicrobial Activity: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[20]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[20]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophages.[22][23][24]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a short period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[22]

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined. A concurrent cell viability assay is performed to rule out cytotoxicity.[22]

Conclusion

The naphthalene scaffold continues to be a highly valuable framework in the design and development of new therapeutic agents. While direct biological activity data for this compound is limited, the demonstrated anti-inflammatory, anticancer, and antimicrobial activities of its structural analogs and other naphthalene derivatives highlight the significant potential of this class of compounds. The structure-activity relationship studies of various naphthalene derivatives provide a strong foundation for the rational design of future drug candidates with enhanced potency and selectivity. Further investigation into the biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Toxicity of Methylnaphthalenes and Naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of naphthalene and its methylated derivatives, 1-methylnaphthalene and 2-methylnaphthalene. The information is compiled from extensive experimental data to assist in risk assessment and the development of safer alternatives.

Key Toxicity Comparisons at a Glance

Naphthalene and methylnaphthalenes exhibit similar target organ toxicity, primarily affecting the respiratory tract and liver. However, notable differences in their carcinogenic potential and acute toxicity have been observed in animal studies.

Quantitative Toxicity Data

The following tables summarize key quantitative data from various toxicological studies, providing a direct comparison of the potency of naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene.

Table 1: Acute Lethal Doses (LD50)

CompoundSpeciesRouteLD50Reference
NaphthaleneRat (Male)Oral2200 mg/kg[1]
NaphthaleneRat (Female)Oral2400 mg/kg[1]
NaphthaleneMouse (Male)Gavage533 mg/kg[2]
NaphthaleneMouse (Female)Gavage710 mg/kg[2]
1-MethylnaphthaleneRatOralNo deaths up to 250 mg/kg/day for at least 42 days[2]
2-Methylnaphthalene--Data not available-

Table 2: Carcinogenicity Classification

CompoundAgencyClassificationReference
NaphthaleneU.S. DHHSReasonably anticipated to be a human carcinogen[3]
NaphthaleneU.S. EPAPossible human carcinogen (Group C)[3][4]
NaphthaleneIARCPossibly carcinogenic to humans (Group 2B)[4]
1-MethylnaphthaleneU.S. EPASuggestive evidence of carcinogenicity[3][4]
2-MethylnaphthaleneU.S. EPAInadequate information to assess carcinogenic potential[3][4]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are summaries of typical experimental protocols used in the toxicological assessment of these compounds.

Acute Oral Toxicity (LD50) Determination

Objective: To determine the single dose of a substance that is lethal to 50% of a test animal population.

Typical Protocol:

  • Animal Model: Male and female rats or mice are commonly used.

  • Dosage: A range of doses of the test compound (naphthalene or methylnaphthalene), dissolved in a suitable vehicle (e.g., corn oil), is administered by oral gavage to different groups of animals.

  • Observation: Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis.

Inhalation Toxicity Studies

Objective: To evaluate the toxic effects of a substance following inhalation.

Typical Protocol:

  • Animal Model: Rats or mice are placed in inhalation chambers.

  • Exposure: Animals are exposed to various concentrations of the test compound's vapor for a specified duration (e.g., 6 hours/day, 5 days/week) for acute, subchronic, or chronic studies.

  • Endpoints: Observations include clinical signs of toxicity, body weight changes, and respiratory function tests. Following the exposure period, animals are euthanized, and tissues (particularly nasal passages and lungs) are collected for histopathological examination.

Carcinogenicity Bioassays

Objective: To assess the tumor-inducing potential of a substance over the lifespan of an animal model.

Typical Protocol:

  • Animal Model: Long-term studies (e.g., 2 years) are conducted in rats and mice.

  • Exposure: The compound is administered through various routes, including inhalation, oral gavage, or in the diet.

  • Observation: Animals are monitored for the development of tumors.

  • Pathology: At the end of the study, a complete histopathological examination of all major organs and any observed lesions is performed to determine the incidence and type of tumors.

Metabolic Pathways and Toxicity Mechanisms

The toxicity of naphthalene and methylnaphthalenes is intricately linked to their metabolic activation by cytochrome P450 (CYP) enzymes.[5][6][7] The initial step involves the formation of a reactive epoxide intermediate.[7] This epoxide can then undergo several competing pathways.

  • Detoxification: Conjugation with glutathione (GSH) leads to the formation of mercapturic acids, which are then excreted.

  • Toxicity: The epoxide can be hydrolyzed to a dihydrodiol, which can be further metabolized to form quinones. These reactive metabolites can bind to cellular macromolecules, leading to cytotoxicity.[8]

The primary metabolic pathways for naphthalene and 2-methylnaphthalene are visualized below.

Metabolic_Pathway_Naphthalene Naphthalene Naphthalene Epoxide 1,2-Naphthalene Oxide (reactive intermediate) Naphthalene->Epoxide CYP450 GSH_Conjugate Glutathione Conjugate Epoxide->GSH_Conjugate GST Dihydrodiol Naphthalene-1,2-dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Mercapturic_Acid Mercapturic Acid (excreted) GSH_Conjugate->Mercapturic_Acid Quinones Naphthoquinones (reactive metabolites) Dihydrodiol->Quinones Dihydrodiol Dehydrogenase Toxicity Covalent Binding & Cellular Toxicity Quinones->Toxicity

Metabolic activation of naphthalene leading to toxicity.

For methylnaphthalenes, metabolism can occur via both ring epoxidation and oxidation of the methyl group, both catalyzed by cytochrome P450 monooxygenases.[5]

Metabolic_Pathway_Methylnaphthalene Methylnaphthalene 2-Methylnaphthalene Ring_Epoxidation Ring Epoxidation Methylnaphthalene->Ring_Epoxidation CYP450 Methyl_Oxidation Methyl Group Oxidation Methylnaphthalene->Methyl_Oxidation CYP450 Reactive_Metabolites Reactive Metabolites Ring_Epoxidation->Reactive_Metabolites Hydroxymethylnaphthalene 2-Hydroxymethylnaphthalene Methyl_Oxidation->Hydroxymethylnaphthalene Toxicity Cytotoxicity Reactive_Metabolites->Toxicity

Dual metabolic pathways of 2-methylnaphthalene.

Comparative Summary and Conclusion

While naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene share common toxicological targets, their potencies and carcinogenic profiles differ. Naphthalene is considered more acutely toxic and has a stronger association with carcinogenicity in animal models compared to its methylated analogs.[3][5] Specifically, chronic administration of methylnaphthalenes did not demonstrate the same oncogenic potential as naphthalene.[5][6][9][10] The respiratory tract, particularly the non-ciliated bronchiolar epithelial (Clara) cells, is a primary target for all three compounds, with toxicity mediated by metabolic activation.[5] The liver is also a target organ for both 1- and 2-methylnaphthalene.[2] These differences underscore the importance of considering the specific chemical structure when evaluating the toxicological risk of naphthalenic compounds. Further research is needed to fully elucidate the mechanisms underlying the observed differences in toxicity and to accurately extrapolate these findings to human health risk assessment.

References

Validating the Structure of Methyl 3-methoxy-2-naphthoate: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research, particularly in the fields of materials science and drug development. For novel or complex structures like Methyl 3-methoxy-2-naphthoate, a multi-faceted analytical approach is essential for definitive validation. This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a primary tool for structural confirmation, benchmarked against other common analytical techniques. Detailed experimental protocols and data interpretation are provided to assist researchers in applying these methods.

2D NMR Spectroscopy: A Powerful Elucidation Tool

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are unparalleled in their ability to map the intricate network of covalent bonds within a molecule. By correlating nuclear spins through bonds, these experiments provide a definitive blueprint of atomic connectivity.

Predicted ¹H and ¹³C NMR Data

A full suite of 2D NMR experiments begins with the assignment of the one-dimensional ¹H and ¹³C spectra. Based on established spectral data for naphthalene derivatives and predictive algorithms, the following chemical shifts are anticipated for this compound in a standard deuterated solvent like CDCl₃.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH7.95 (s)106.5
2C-125.0
3C-O-157.0
4CH7.20 (s)124.5
5CH7.85 (d)128.0
6CH7.40 (t)126.5
7CH7.50 (t)127.5
8CH7.80 (d)129.0
4aC-128.5
8aC-135.0
C=OC-167.0
OCH₃ (ester)CH₃3.95 (s)52.5
OCH₃ (ether)CH₃4.05 (s)56.0

(s = singlet, d = doublet, t = triplet)

2D NMR Correlation Analysis

The following tables outline the key correlations expected in the 2D NMR spectra of this compound, which are instrumental in confirming the predicted assignments and overall structure.

Table 2: Key COSY (¹H-¹H) Correlations

Proton (¹H)Correlating Protons (¹H)Interpretation
H-5 (7.85 ppm)H-6 (7.40 ppm)Confirms adjacency of H-5 and H-6.
H-6 (7.40 ppm)H-5 (7.85 ppm), H-7 (7.50 ppm)Places H-6 between H-5 and H-7.
H-7 (7.50 ppm)H-6 (7.40 ppm), H-8 (7.80 ppm)Places H-7 between H-6 and H-8.
H-8 (7.80 ppm)H-7 (7.50 ppm)Confirms adjacency of H-7 and H-8.

Table 3: Key HSQC (¹H-¹³C) One-Bond Correlations

Proton (¹H)Correlating Carbon (¹³C)Interpretation
H-1 (7.95 ppm)C-1 (106.5 ppm)Direct attachment of H-1 to C-1.
H-4 (7.20 ppm)C-4 (124.5 ppm)Direct attachment of H-4 to C-4.
H-5 (7.85 ppm)C-5 (128.0 ppm)Direct attachment of H-5 to C-5.
H-6 (7.40 ppm)C-6 (126.5 ppm)Direct attachment of H-6 to C-6.
H-7 (7.50 ppm)C-7 (127.5 ppm)Direct attachment of H-7 to C-7.
H-8 (7.80 ppm)C-8 (129.0 ppm)Direct attachment of H-8 to C-8.
OCH₃ (ester) (3.95 ppm)OCH₃ (ester) (52.5 ppm)Direct attachment of ester methyl protons to carbon.
OCH₃ (ether) (4.05 ppm)OCH₃ (ether) (56.0 ppm)Direct attachment of ether methyl protons to carbon.

Table 4: Key HMBC (¹H-¹³C) Multi-Bond Correlations

Proton (¹H)Correlating Carbons (¹³C)Interpretation
H-1 (7.95 ppm)C-2 (125.0), C-3 (157.0), C-8a (135.0)Confirms position of H-1 relative to the substituted ring and the ring junction.
H-4 (7.20 ppm)C-2 (125.0), C-3 (157.0), C-4a (128.5)Confirms position of H-4 relative to the substituted ring and the ring junction.
H-5 (7.85 ppm)C-4a (128.5), C-7 (127.5)Links the two aromatic rings across the C-4a to C-5 bond.
H-8 (7.80 ppm)C-8a (135.0), C-6 (126.5)Confirms the position of H-8 at the other end of the unsubstituted ring.
OCH₃ (ester) (3.95 ppm)C=O (167.0)Confirms the methyl group is part of the ester functionality.
OCH₃ (ether) (4.05 ppm)C-3 (157.0)Confirms the methoxy group is attached at the C-3 position.

Workflow for Structural Validation

The logical progression from initial sample preparation to the final confirmed structure using 2D NMR is a systematic process. This workflow ensures that all necessary data is collected and interpreted to build a robust structural model.

G cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Determination Sample Sample Preparation (Dissolve in CDCl₃) NMR_Acquisition 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) Sample->NMR_Acquisition Process Fourier Transform Phase & Baseline Correction NMR_Acquisition->Process Assign_1D Assign ¹H & ¹³C Spectra Process->Assign_1D Correlate_2D Analyze 2D Correlations (COSY, HSQC, HMBC) Assign_1D->Correlate_2D Build_Fragments Build Molecular Fragments from COSY & HMBC Correlate_2D->Build_Fragments Assemble Assemble Fragments using HMBC Build_Fragments->Assemble Validate Final Structure Validation Assemble->Validate Final_Structure Confirmed Structure: This compound Validate->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for determining molecular connectivity, other analytical methods provide complementary information that can corroborate the proposed structure.

Table 5: Comparison of Structural Validation Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity (through-bond correlations).Provides an unambiguous map of the entire molecular skeleton. Can be performed on samples in solution.Requires a relatively larger amount of sample and longer acquisition times compared to MS.
X-ray Crystallography Precise 3D arrangement of atoms in the solid state, including bond lengths and angles.Considered the "gold standard" for structural proof. Provides absolute stereochemistry.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation.
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (with high resolution). Fragmentation patterns can offer structural clues.High sensitivity (requires very little sample). Fast analysis time.Does not directly provide connectivity information. Isomers often cannot be distinguished without fragmentation analysis.

Experimental Protocols

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine chemical shifts and coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.

  • COSY (Correlation Spectroscopy): A gradient-selected COSY experiment is performed to identify ¹H-¹H spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-selected, sensitivity-enhanced HSQC experiment is run to correlate protons to their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is acquired to identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

X-ray Crystallography
  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).

  • Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, using an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Interpretation: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass for the proposed formula (C₁₃H₁₂O₃) to confirm the elemental composition.

A Comparative Guide to the Metabolism of Methylnaphthalenes and Naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways, enzyme kinetics, and metabolite profiles of methylnaphthalenes and naphthalene. The information presented is supported by experimental data to aid in toxicological assessment and drug development programs.

Key Metabolic Differences at a Glance

The primary distinction in the metabolism of naphthalene and its methylated analogs lies in the initial site of oxidation. Naphthalene metabolism predominantly proceeds through ring epoxidation , a critical activation step leading to the formation of reactive intermediates. In contrast, methylnaphthalenes are preferentially metabolized via oxidation of the methyl group , a pathway generally considered a detoxification route. This fundamental difference significantly influences their toxicological profiles.[1][2]

Metabolic Pathways: A Visual Comparison

The metabolic fates of naphthalene and methylnaphthalenes are intricate, involving multiple enzymatic steps. The diagrams below, generated using the DOT language, illustrate the key transformations.

Naphthalene_Metabolism Naphthalene Naphthalene Naphthalene_Oxide Naphthalene-1,2-oxide (reactive epoxide) Naphthalene->Naphthalene_Oxide CYP450 Dihydrodiol Naphthalene-1,2-dihydrodiol Naphthalene_Oxide->Dihydrodiol Epoxide Hydrolase Naphthols 1-Naphthol & 2-Naphthol Naphthalene_Oxide->Naphthols spontaneous rearrangement Glutathione_Conj Glutathione Conjugates Naphthalene_Oxide->Glutathione_Conj GST Dihydrodiol->Naphthols Naphthoquinones Naphthoquinones (reactive) Dihydrodiol->Naphthoquinones Dehydrogenase Sulfate_Glucuronide_Conj Sulfate/Glucuronide Conjugates (excreted) Naphthols->Sulfate_Glucuronide_Conj SULT/UGT Mercapturic_Acids Mercapturic Acids (excreted) Glutathione_Conj->Mercapturic_Acids Further processing

Caption: Metabolic pathway of Naphthalene.

Methylnaphthalene_Metabolism Methylnaphthalene Methylnaphthalene Hydroxymethylnaphthalene Hydroxymethylnaphthalene Methylnaphthalene->Hydroxymethylnaphthalene CYP450 (major pathway) Ring_Oxidation Ring Epoxidation (minor pathway) Methylnaphthalene->Ring_Oxidation Naphthaldehyde Naphthaldehyde Hydroxymethylnaphthalene->Naphthaldehyde ADH Naphthoic_Acid Naphthoic Acid Naphthaldehyde->Naphthoic_Acid ALDH Glycine_Glucuronide_Conj Glycine/Glucuronide Conjugates (excreted) Naphthoic_Acid->Glycine_Glucuronide_Conj Conjugation Methylnaphthols Methylnaphthols Ring_Oxidation->Methylnaphthols Dihydrodiols Dihydrodiols Ring_Oxidation->Dihydrodiols

Caption: Metabolic pathway of Methylnaphthalene.

Quantitative Comparison of Metabolism

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a direct comparison of naphthalene and methylnaphthalene metabolism.

Table 1: Enzyme Kinetics of Naphthalene and 2-Methylnaphthalene Metabolism
SubstrateEnzymeK_m (µM)V_max (pmol/mg protein/min)k_cat (min⁻¹)Reference
Naphthalene
trans-1,2-dihydro-1,2-naphthalenediol formationPooled Human Liver Microsomes232860-In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes
1-Naphthol formationPooled Human Liver Microsomes40268-In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes
2-Naphthol formationPooled Human Liver Microsomes11622-In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes
CYP2F23-104Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.
2-Methylnaphthalene CYP2F23.7-67.6Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.

K_m (Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max. A lower K_m indicates a higher affinity of the enzyme for the substrate. V_max (maximum reaction velocity) represents the maximum rate of reaction. k_cat (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time.

Table 2: Comparative Urinary Metabolite Profiles
CompoundSpeciesMajor MetabolitesPercentage of Urinary MetabolitesReference
Naphthalene MouseGlutathione-derived metabolites (Mercapturic acids)60-70%Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry
Naphthols (glucuronide and sulfate conjugates)30-40%Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry
2-Methylnaphthalene Rat2-Naphthoylglycine30-35%Metabolism of 2-methylnaphthalene in the rat in vivo. I. Identification of 2-naphthoylglycine
Dihydrodiols6-8%Metabolism of 2-methylnaphthalene in the rat in vivo. I. Identification of 2-naphthoylglycine
Unchanged 2-Methylnaphthalene3-5%Metabolism of 2-methylnaphthalene in the rat in vivo. I. Identification of 2-naphthoylglycine
Guinea PigMetabolites from methyl group oxidation (free and conjugated naphthoic acid)~75%Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.
Cysteine derivative~10%Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.
8-Hydroxy-2-methylnaphthalene conjugates<10%Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene.

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in this guide.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol outlines a common procedure for assessing the metabolism of xenobiotics using liver microsomal fractions, which are rich in cytochrome P450 enzymes.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 7.4) - NADPH regenerating system - Liver Microsomes - Substrate (Naphthalene/Methylnaphthalene) Preincubation Pre-incubate microsomes and buffer at 37°C Reagents->Preincubation Initiation Initiate reaction by adding substrate and NADPH Preincubation->Initiation Incubation Incubate at 37°C with shaking Initiation->Incubation Termination Terminate reaction with cold organic solvent (e.g., acetonitrile) Incubation->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation Extraction Collect supernatant for analysis Centrifugation->Extraction Analysis Analyze metabolites by LC-MS/MS or GC-MS Extraction->Analysis

Caption: In Vitro Metabolism Workflow.

Methodology:

  • Preparation of Incubation Mixture: A typical incubation mixture (final volume of 200 µL) in a phosphate buffer (pH 7.4) contains liver microsomes (e.g., 0.5 mg/mL), the test substrate (naphthalene or methylnaphthalene, at various concentrations to determine kinetics), and a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Pre-incubation: The reaction mixture, excluding NADPH, is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation and Incubation: The reaction is initiated by the addition of the NADPH-regenerating system. The mixture is then incubated at 37°C for a specified time (e.g., 0-60 minutes).

  • Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is collected.

  • Analysis: The supernatant is analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection to identify and quantify the metabolites formed.

Quantification of Urinary Metabolites

This protocol describes a standard method for the analysis of naphthalene and methylnaphthalene metabolites in urine, which is crucial for in vivo metabolism and biomonitoring studies.

Methodology:

  • Sample Collection: Urine samples are collected from subjects over a specified period following exposure.

  • Enzymatic Hydrolysis: A significant portion of the metabolites are excreted as glucuronide or sulfate conjugates. To quantify the total amount of a given metabolite, the urine sample is treated with β-glucuronidase and sulfatase enzymes to hydrolyze these conjugates, releasing the free hydroxylated metabolites.

  • Solid-Phase Extraction (SPE): The hydrolyzed urine sample is passed through a solid-phase extraction cartridge. The metabolites of interest are retained on the cartridge, while interfering substances are washed away. The retained metabolites are then eluted with an appropriate organic solvent.

  • Derivatization: For analysis by Gas Chromatography (GC), the hydroxylated metabolites are often derivatized (e.g., silylation) to increase their volatility and thermal stability.

  • GC-MS/MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS). The compounds are separated based on their boiling points and retention times in the GC column and then identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns in the mass spectrometer. Isotope-labeled internal standards are typically used to ensure accurate quantification.[3]

Conclusion

The metabolic pathways of naphthalene and methylnaphthalenes diverge significantly at the initial oxidation step, with naphthalene favoring ring epoxidation and methylnaphthalenes favoring side-chain oxidation. This has profound implications for their toxicological properties, as ring epoxidation of naphthalene leads to the formation of reactive intermediates implicated in its toxicity. The quantitative data on enzyme kinetics and metabolite profiles further underscore these differences. The provided experimental protocols offer a foundation for researchers to conduct their own comparative metabolism studies. This guide serves as a valuable resource for professionals in toxicology and drug development, facilitating a deeper understanding of the structure-metabolism-toxicity relationships of these important aromatic hydrocarbons.

References

Reactivity of 1- and 2-Substituted Naphthalenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Naphthalene, a bicyclic aromatic hydrocarbon, presents two distinct positions for substitution: the 1-position (alpha) and the 2-position (beta). The electronic and steric environment of these positions dictates their reactivity towards both electrophilic and nucleophilic attack, leading to significant differences in product distribution and reaction kinetics. This guide provides an objective comparison of the reactivity of 1- and 2-substituted naphthalenes, supported by experimental data and detailed protocols.

Electrophilic Aromatic Substitution: A Tale of Two Positions

Electrophilic attack on the naphthalene ring is a cornerstone of its chemistry. The regioselectivity of these reactions is a classic example of the interplay between kinetic and thermodynamic control, governed by the stability of the carbocation intermediate (arenium ion).

The Underlying Principles: Electronic and Steric Effects

The preference for electrophilic substitution at the 1-position under kinetically controlled conditions is attributed to the greater stability of the corresponding carbocation intermediate. Attack at the 1-position allows for the delocalization of the positive charge across the ring system while maintaining a complete benzene ring in two of its resonance structures. In contrast, attack at the 2-position results in an intermediate with only one resonance structure that preserves a benzene ring, rendering it less stable.[1][2]

However, the 1-position is sterically hindered by the hydrogen atom at the 8-position (a peri interaction). In reversible reactions, or under conditions that allow for equilibration, the sterically less hindered and thermodynamically more stable 2-substituted product can predominate.[1][3]

G cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Naphthalene Naphthalene Intermediate_1 Carbocation Intermediate (Attack at C1) Naphthalene->Intermediate_1 Electrophile (E+) Intermediate_2 Carbocation Intermediate (Attack at C2) Naphthalene->Intermediate_2 Electrophile (E+) Product_1 1-Substituted Naphthalene (Kinetic Product) Intermediate_1->Product_1 Fast Resonance_1 More stable: 2 resonance structures with intact benzene ring Intermediate_1->Resonance_1 Product_2 2-Substituted Naphthalene (Thermodynamic Product) Product_1->Product_2 Reversible reaction (e.g., Sulfonation at high T) Intermediate_2->Product_2 Slow Resonance_2 Less stable: 1 resonance structure with intact benzene ring Intermediate_2->Resonance_2

Quantitative Data on Electrophilic Substitution

The following table summarizes the product distribution for key electrophilic aromatic substitution reactions on naphthalene.

ReactionReagents and ConditionsMajor Product (Ratio)Minor Product (Ratio)ControlReference(s)
Nitration HNO₃, H₂SO₄1-Nitronaphthalene (~90-95%)2-Nitronaphthalene (~5-10%)Kinetic[2]
Sulfonation conc. H₂SO₄, 80°C1-Naphthalenesulfonic acid (>90%)2-Naphthalenesulfonic acid (<10%)Kinetic[4][5][6][7]
Sulfonation conc. H₂SO₄, 160°C2-Naphthalenesulfonic acid (>85%)1-Naphthalenesulfonic acid (<15%)Thermodynamic[4][5][6][7]
Friedel-Crafts Acylation Acyl chloride, AlCl₃ in CS₂1-Acylnaphthalene2-AcylnaphthaleneKinetic[8]
Friedel-Crafts Acylation Acyl chloride, AlCl₃ in Nitrobenzene2-Acylnaphthalene1-AcylnaphthaleneThermodynamic[3][8]
Experimental Protocols

Protocol 1: Synthesis of Naphthalene-1-sulfonic acid (Kinetic Control) [4]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, place naphthalene.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid while maintaining the internal temperature at or below 80°C.

  • Reaction: Stir the mixture at 80°C for 1 hour.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The product, naphthalene-1-sulfonic acid, will precipitate.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Synthesis of Naphthalene-2-sulfonic acid (Thermodynamic Control) [4]

  • Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place naphthalene.

  • Reagent Addition: Carefully add concentrated sulfuric acid to the naphthalene.

  • Reaction: Heat the mixture to 160°C and maintain this temperature with stirring for 2-3 hours to allow for equilibration.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C and then carefully pour it over crushed ice.

  • Isolation: Collect the precipitated naphthalene-2-sulfonic acid by filtration, wash with a saturated sodium chloride solution, and dry.

G cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway Start Start Naphthalene Naphthalene Start->Naphthalene H2SO4 H2SO4 Start->H2SO4 Reaction_K 80°C, 1 hr Naphthalene->Reaction_K Reaction_T 160°C, 2-3 hrs Naphthalene->Reaction_T H2SO4->Reaction_K H2SO4->Reaction_T Product_K 1-Naphthalenesulfonic acid Reaction_K->Product_K Product_T 2-Naphthalenesulfonic acid Reaction_T->Product_T

Nucleophilic Aromatic Substitution: A More Subdued Reactivity

Naphthalene itself is resistant to nucleophilic aromatic substitution (SNAAr) due to the electron-rich nature of the aromatic rings. For such reactions to occur, the naphthalene ring must be activated by the presence of strong electron-withdrawing groups, typically nitro groups. The position of these activating groups and the leaving group determines the feasibility and outcome of the reaction.

General Principles of Reactivity

The mechanism of SNAAr involves the attack of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success.

  • Activation: Electron-withdrawing groups (e.g., -NO₂) are required to stabilize the negative charge of the Meisenheimer complex.

  • Leaving Group: A good leaving group (e.g., a halide) is necessary.

  • Positioning: The electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the intermediate through resonance.

Reactivity of 1- vs. 2-Substituted Naphthalenes in SNAAr

Direct quantitative comparisons of the reactivity of 1- and 2-halonaphthalenes in nucleophilic substitution are less common in the literature than for electrophilic substitution. However, the principles of SNAAr allow for predictions:

  • 1-Substituted Naphthalenes: A leaving group at the 1-position with an activating group at the 2- or 4-position will facilitate nucleophilic attack. For instance, in 1-chloro-2,4-dinitronaphthalene, the negative charge of the Meisenheimer complex can be delocalized onto both nitro groups, making the reaction proceed readily.

  • 2-Substituted Naphthalenes: A leaving group at the 2-position is effectively activated by an electron-withdrawing group at the 1-position.

A study on the reaction of 1-dialkylamino-2,4-dinitronaphthalenes with primary amines demonstrated a facile amine-amine exchange, highlighting that with strong activation, nucleophilic substitution at the 1-position is efficient.[9]

G Substrate Activated Naphthalene (e.g., 1-Halo-2,4-dinitronaphthalene) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate Product Substituted Naphthalene Intermediate->Product - X- Leaving_Group Leaving Group (X-) Intermediate->Leaving_Group

Conclusion

The reactivity of substituted naphthalenes is a nuanced subject, with clear distinctions between the 1- and 2-positions. In electrophilic aromatic substitution, the 1-position is the kinetically favored site of attack due to greater electronic stabilization of the reaction intermediate. However, steric hindrance can lead to the formation of the thermodynamically more stable 2-substituted product, particularly in reversible reactions at higher temperatures. For nucleophilic aromatic substitution, the presence and position of electron-withdrawing activating groups are paramount, and while both positions can be reactive under the right conditions, the specific substitution pattern dictates the feasibility of the reaction. A thorough understanding of these principles is crucial for researchers in organic synthesis and drug development for the rational design of synthetic routes and the prediction of reaction outcomes.

References

A Head-to-Head Comparison of Nickel and Palladium Catalysts in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the catalytic activity of nickel and palladium complexes in the Suzuki-Miyaura cross-coupling reaction, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance based on experimental data.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For decades, palladium complexes have been the catalysts of choice for this transformation.[1] However, the high cost and relative scarcity of palladium have driven research towards more earth-abundant and economical alternatives, with nickel emerging as a promising candidate.[1][2] This guide presents a direct comparison of the catalytic performance of analogous nickel and palladium complexes in the Suzuki-Miyaura reaction, supported by experimental data.

Data Presentation: Catalyst Performance in a Robustness Screen

The following table summarizes the results of a robustness screen for the Suzuki-Miyaura cross-coupling of 4-bromobenzotrifluoride with phenylboronic acid. This provides insight into the functional group tolerance and relative efficiency of the nickel and palladium catalysts under various additive conditions.

CatalystAdditive (1.0 eq)Yield (%)
[Ni(dppf)Cl₂]None85
[Ni(dppf)Cl₂]4-Vinylpyridine78
[Ni(dppf)Cl₂]2-Picoline65
[Ni(dppf)Cl₂]Imidazole82
[Ni(dppf)Cl₂]Thiophene75
[Pd(dppf)Cl₂]None92
[Pd(dppf)Cl₂]4-Vinylpyridine88
[Pd(dppf)Cl₂]2-Picoline85
[Pd(dppf)Cl₂]Imidazole90
[Pd(dppf)Cl₂]Thiophene87

Experimental Protocols

Detailed methodologies for the synthesis of the metal precatalysts and the execution of the Suzuki-Miyaura cross-coupling reaction are provided below. These protocols are based on established literature procedures.[1]

Synthesis of [Ni(dppf)Cl₂] and [Pd(dppf)Cl₂] Precatalysts

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Palladium(II) chloride (PdCl₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Ethanol (absolute)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure for [Ni(dppf)Cl₂]:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of NiCl₂·6H₂O (1.0 eq) in ethanol is prepared.[1]

  • To this solution, a solution of dppf (1.0 eq) in ethanol is added dropwise with stirring.[1]

  • The reaction mixture is heated to reflux and stirred for 4 hours.[1]

  • The mixture is then cooled to room temperature, and the resulting red crystalline precipitate is collected by filtration.[1]

  • The solid is washed with ethanol and diethyl ether.[1]

  • The product is dried under vacuum.[1]

Procedure for [Pd(dppf)Cl₂]:

  • In a Schlenk flask under an inert atmosphere, PdCl₂ (1.0 eq) and dppf (1.0 eq) are suspended in ethanol.[1]

  • The mixture is heated to reflux and stirred for 2 hours.[1]

  • The solution is cooled to room temperature, and the orange-red precipitate is collected by filtration.[1]

  • The solid is washed with ethanol and diethyl ether.[1]

  • The product is dried under vacuum.[1]

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • [Ni(dppf)Cl₂] or [Pd(dppf)Cl₂] (catalyst, 5 mol%)

  • Solvent (e.g., 1,4-dioxane)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube containing a stir bar, add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), base (2.0 eq), and the catalyst (5 mol%).[1]

  • The tube is evacuated and backfilled with an inert atmosphere three times.[1]

  • The solvent is added via syringe.[1]

  • The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time.[1]

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

  • The crude product is purified by column chromatography on silica gel.[1]

Mandatory Visualization

Suzuki_Miyaura_Workflow reagents Reagents: Aryl Halide Arylboronic Acid Base setup Reaction Setup (Schlenk Tube) reagents->setup catalyst Catalyst: [Ni(dppf)Cl₂] or [Pd(dppf)Cl₂] catalyst->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Solvent (1,4-Dioxane) inert->solvent reaction Reaction (Stir at 80°C) solvent->reaction workup Workup (Dilute, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Product purification->product

General workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle pd0 M(0)L₂ pdII R¹-M(II)L₂(X) pd0->pdII pd0->l1 Oxidative Addition oxidative_addition Oxidative Addition pdII_r2 R¹-M(II)L₂(R²) pdII->pdII_r2 pdII->l2 Transmetalation transmetalation Transmetalation pdII_r2->pd0 product R¹-R² pdII_r2->product pdII_r2->l3 Reductive Elimination reductive_elimination Reductive Elimination reactants1 R¹-X reactants1->pd0 reactants2 R²-B(OR)₂ reactants2->pdII base Base base->pdII

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction (M = Pd or Ni).

References

Safety Operating Guide

Proper Disposal of Methyl 3-methoxy-2-naphthoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 3-methoxy-2-naphthoate (CAS No. 13041-60-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.

This compound is an irritant that can cause skin, eye, and respiratory tract irritation.[1] Proper handling and disposal are crucial to prevent exposure and environmental contamination.

Key Safety and Disposal Information

Hazard Category Description Disposal Recommendation
Skin Corrosion/Irritation Causes skin irritation.[1]Wear appropriate protective gloves and clothing.[2] Contaminated clothing should be removed and washed before reuse.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Wear protective eyeglasses or chemical safety goggles.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Use only outdoors or in a well-ventilated area.[2][3] Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
Environmental Hazards Do not let product enter drains.[4]Prevent release to the environment.
Waste Disposal Dispose of contents/container to an approved waste disposal plant.[2][3]Contact a licensed professional waste disposal service.[4] Do not mix with other waste.

Experimental Protocols: Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Wear protective gloves.[2]

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]

2. Spill Management: In case of a spill:

  • Evacuate the area.

  • Ensure adequate ventilation.[4]

  • Avoid breathing dust or vapors.[2][3][4]

  • Sweep up and shovel the material into suitable, closed containers for disposal.[2][3][4] Avoid creating dust.[2][3][4]

  • Collect, bind, and pump off spills if in liquid form.

  • Clean the affected area thoroughly.

3. Waste Containerization:

  • Leave the chemical in its original container if possible.

  • If transferring to a new container, ensure it is suitable, closed, and properly labeled for disposal.[2][3][4]

  • Do not mix this compound with other waste.

  • Handle uncleaned containers as you would the product itself.

4. Disposal Pathway:

  • Primary Method: The recommended disposal method is to send the material to an approved waste disposal plant.[2][3] This can be achieved by contacting a licensed professional waste disposal service.[4]

  • Alternative Method: In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an option.[4] However, this should only be performed by licensed professionals due to the combustible nature of the material.

  • Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

5. Environmental Protection:

  • Crucially, do not empty this compound into drains or allow it to enter the environment. [4]

Disposal Workflow

Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe spill Spill Occurs start->spill containerize Securely Containerize Waste: - Original or approved container - Properly labeled - Do not mix with other waste ppe->containerize disposal_decision Select Disposal Method containerize->disposal_decision spill->ppe No spill_cleanup Follow Spill Management Protocol: - Evacuate and ventilate - Contain and collect spill - Clean area spill->spill_cleanup Yes spill_cleanup->containerize licensed_disposal Contact Licensed Waste Disposal Service disposal_decision->licensed_disposal Primary incineration Chemical Incineration (by licensed facility) disposal_decision->incineration Alternative end End: Proper and Safe Disposal licensed_disposal->end incineration->end

References

Personal protective equipment for handling Methyl 3-methoxy-2-naphthoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Methyl 3-methoxy-2-naphthoate, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin contact, eye irritation, and respiratory exposure.[1][2][3] The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentStandards/Specifications
Eye and Face Protection Safety glasses with side shields or goggles.[4]Approved government standards such as EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[5][6]
Hand Protection Chemical-resistant protective gloves.[4] The suitability and durability of the glove material depend on the frequency and duration of contact.[4]Select gloves tested to relevant standards (e.g., EN 374 - Europe, F739 - US). For prolonged contact, a glove with a protection class of 5 or higher (>240 minutes breakthrough time) is recommended. For brief contact, a class of 3 or higher (>60 minutes) is advised.[4]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[6][7] A lab coat or overalls should be worn.[4] In case of fire, a full protective suit is necessary.[5]Standard laboratory apparel. For firefighting, appropriate flame-retardant clothing is required.
Respiratory Protection Use a respirator when ventilation is inadequate or when facing concentrations above the exposure limit.[7]For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[2] Use NIOSH (US) or CEN (EU) approved respirators.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and risk.

1. Pre-Handling Preparations:

  • Ensure adequate ventilation in the work area.[2] A local exhaust system is recommended where dust or aerosols may be generated.

  • Verify that an eyewash station and safety shower are readily accessible.[4]

  • Inspect all PPE for integrity before use.[2]

  • Review the Safety Data Sheet (SDS) for the most current information.

2. Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or vapors.[4]

  • Do not eat, drink, or smoke in the handling area.[5][8]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4][5]

  • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[6][7][9]

3. In Case of a Spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.[2]

  • For solid spills, sweep up the material and place it in a suitable, closed container for disposal, avoiding dust generation.[2][9]

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a sealed container for disposal.[5]

  • Wash the spill area thoroughly with water.[4]

  • Prevent the spill from entering drains or waterways.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Contaminated PPE Disposal: Dispose of contaminated gloves and other protective clothing as hazardous waste in accordance with applicable laws and good laboratory practices.[2]

  • Packaging Disposal: Dispose of the container as unused product unless thoroughly cleaned.[2]

  • Regulatory Compliance: Observe all federal, state, and local environmental regulations for disposal.[9]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_vent Ensure Ventilation prep_ppe->prep_vent handle_transfer Weighing/Transfer prep_vent->handle_transfer handle_reaction Use in Experiment handle_transfer->handle_reaction handle_storage Store Properly handle_reaction->handle_storage emergency_spill Spill Response handle_reaction->emergency_spill emergency_firstaid First Aid handle_reaction->emergency_firstaid cleanup_decon Decontaminate Workspace handle_storage->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.